4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(benzimidazol-1-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c15-12-7-5-11(6-8-12)9-17-10-16-13-3-1-2-4-14(13)17/h1-8,10H,9,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUWTMEUPNZCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis, analytical characterization, potential applications, and safety considerations. A critical distinction will be made between this compound and its common isomer, 4-(1H-1,3-benzodiazol-2-yl)aniline, to ensure clarity and precision in research applications.
Section 1: Chemical Identity and Physicochemical Properties
The nomenclature of benzimidazole derivatives can lead to confusion. The topic of this guide is 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline , where the aniline moiety is connected to the N1 position of the benzimidazole ring via a methylene bridge. This is structurally distinct from its isomer, 4-(1H-1,3-benzodiazol-2-yl)aniline , where the aniline ring is directly attached to the C2 position of the benzimidazole core.
Core Identifiers
Below is a summary of the key identifiers for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline.
| Identifier | Value | Source |
| CAS Number | 142335-67-9 | [1] |
| IUPAC Name | 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline | [1] |
| Synonym | 4-(1H-benzimidazol-1-ylmethyl)phenylamine | [1] |
| Molecular Formula | C₁₄H₁₃N₃ | [1] |
| Molecular Weight | 223.28 g/mol | |
| InChI Key | NONUWTMEUPNZCI-UHFFFAOYSA-N | [1] |
For the purpose of differentiation, the primary identifiers for the isomeric 4-(1H-1,3-benzodiazol-2-yl)aniline are provided in the table below.
| Identifier | Value | Source |
| CAS Number | 2963-77-1 | [2][3][4] |
| IUPAC Name | 4-(1H-Benzimidazol-2-yl)aniline | [5] |
| Synonym | 2-(4-Aminophenyl)benzimidazole | [2][3][4] |
| Molecular Formula | C₁₃H₁₁N₃ | [2][4][5] |
| Molecular Weight | 209.25 g/mol | [2][4] |
| InChI Key | VQFBXSRZSUJGOF-UHFFFAOYSA-N | [5] |
Physicochemical Properties
Detailed experimental data for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is not extensively published. The following table includes available data and predicted values.
| Property | Value | Notes |
| Physical Form | Solid | [1] |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Not reported | Likely soluble in organic solvents like DMSO, DMF, and alcohols. |
| pKa | Not reported | The aniline amine is expected to be basic, while the benzimidazole N-H is weakly acidic. |
| LogP | 2.58 (Predicted) |
Section 2: Synthesis and Mechanistic Insights
The synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is typically achieved through the N-alkylation of benzimidazole with a suitable p-substituted benzyl halide. A common and effective method involves the reaction of benzimidazole with 4-nitrobenzyl chloride, followed by the reduction of the nitro group to an amine.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(4-Nitrobenzyl)-1H-benzimidazole
-
To a solution of benzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the deprotonation of the benzimidazole N-H.
-
Add 1-chloro-4-nitrobenzene (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry under a vacuum. The crude product can be purified by recrystallization from ethanol.
Step 2: Reduction of the Nitro Group to Synthesize 4-(1H-1,3-Benzodiazol-1-ylmethyl)aniline
-
Dissolve the 1-(4-nitrobenzyl)-1H-benzimidazole (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.
-
Add a reducing agent. A common and effective choice is tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq) in the presence of concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like ammonium formate or a hydrogen gas balloon can be employed.
-
If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and neutralize it with a saturated sodium bicarbonate solution or aqueous sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.
-
The crude product can be purified by column chromatography on silica gel.
Mechanistic Rationale
The choice of a polar aprotic solvent in Step 1 facilitates the Sₙ2 reaction by solvating the cation of the base without strongly solvating the benzimidazolide anion, thus maintaining its nucleophilicity. Potassium carbonate is a mild and safe base suitable for this reaction. The subsequent reduction of the nitro group is a standard transformation in organic synthesis. Tin(II) chloride is a classical and reliable method, while catalytic hydrogenation is a cleaner alternative that often provides high yields.
Section 3: Spectroscopic and Analytical Characterization
Confirmation of the structure and purity of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is crucial. The following are the expected spectroscopic data.
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons of both the benzimidazole and aniline rings. A key feature will be a singlet corresponding to the methylene bridge (-CH₂-) protons, typically in the range of 5.0-5.5 ppm. The protons of the aniline amino group (-NH₂) will appear as a broad singlet.
-
¹³C NMR: The spectrum will display the expected number of signals for the 14 carbon atoms. The methylene bridge carbon will have a characteristic signal around 45-50 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (223.28 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the aniline amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=N and C=C stretching vibrations of the heterocyclic and aromatic systems.
Section 4: Applications in Research and Drug Discovery
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Its derivatives are known to possess a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[6][7][8]
The aniline moiety also provides a versatile handle for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.[9] 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline can serve as a key building block in the development of novel therapeutic agents.[10] For instance, the aniline nitrogen can be acylated, alkylated, or used in condensation reactions to introduce new functionalities.
Section 5: Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[11] Avoid inhalation of dust and contact with skin and eyes.[12] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
-
Toxicity: The toxicological properties have not been fully investigated.[11] Anilines as a class can be toxic if swallowed, inhaled, or absorbed through the skin. Benzimidazole derivatives may cause skin and eye irritation.[11]
Always consult the available safety data for structurally similar compounds and handle with care.
References
- Khattab, M., Galal, S. A., Ragab, F. A. F., & El Diwani, H. I. (2012). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline.
-
PureSynth. (n.d.). 4-(1H-Benzimidazol-2-Yl)Aniline 98.0%(HPLC). Retrieved from [Link]
- Khattab, M., & Ragab, F. Y. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
-
Pharmaffiliates. (n.d.). 4-(1H-Benzo[d]imidazol-2-yl)aniline. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]
- Ali, I., et al. (2019). 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)
- Weinhardt, K. K., et al. (1989). Substituted 2-[(2-benzimidazolylsulfinyl)
- Bendre, R. S. (n.d.). Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives. ARC Journal of Pharmaceutical Sciences.
-
ResearchGate. (n.d.). Synthesis of Aniline Substituted Benzimidazole Derivatives. Retrieved from [Link]
- Sigma-Aldrich. (2024).
- Luo, Q., et al. (2017).
- Santa Cruz Biotechnology. (n.d.).
-
PubChem. (n.d.). 4-(1H-imidazol-1-yl)aniline. Retrieved from [Link]
- Abdel-Maksoud, M. S., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
-
PubChem. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)aniline. Retrieved from [Link]
-
PubMed. (n.d.). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Retrieved from [Link]
- Fisher Scientific. (2011).
-
PubMed. (n.d.). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Retrieved from [Link]
- CDH Fine Chemical. (n.d.).
- Oxford Lab Fine Chem LLP. (n.d.).
-
PrepChem.com. (n.d.). Synthesis of 4-methyl-1H-benzimidazole. Retrieved from [Link]
- Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances.
-
ResearchGate. (n.d.). N-[(1H-benzimidazole-2-yl) methyl] aniline derivatives Condensation of.... Retrieved from [Link]
Sources
- 1. 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline | 142335-67-9 [sigmaaldrich.cn]
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- 3. 4-(1H-Benzimidazol-2-yl)aniline | 2963-77-1 | TCI AMERICA [tcichemicals.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-(1H-1,3-benzodiazol-2-yl)aniline | C13H11N3 | CID 345677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery [pubmed.ncbi.nlm.nih.gov]
- 7. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
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- 13. cdhfinechemical.com [cdhfinechemical.com]
Methodological & Application
Application Note: Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Executive Summary
This application note details the optimized synthesis of 4-(1H-benzimidazol-1-ylmethyl)aniline (CAS: 142335-67-9), a critical pharmacophore in the development of kinase inhibitors, antihistamines, and anti-HCV agents.
The protocol employs a robust, two-stage convergent synthesis:
-
Regioselective N-Alkylation: Coupling 1H-benzimidazole with 4-nitrobenzyl bromide using mild base catalysis (
) in acetonitrile. -
Chemoselective Nitro Reduction: Catalytic hydrogenation (
, Pd/C) to yield the target aniline with high atom economy and minimal byproduct formation.
This guide prioritizes scalability and purity, offering self-validating checkpoints to ensure the integrity of the benzimidazole scaffold.
Retrosynthetic Strategy & Pathway
The synthesis is designed to minimize side reactions such as over-alkylation or benzimidazole ring opening. We utilize a "Nitro-Precursor" strategy, where the nitrogen functionality is introduced in a masked (oxidized) state and reduced only after the scaffold is assembled.
Reaction Pathway Diagram
Caption: Two-step convergent synthesis pathway from benzimidazole precursors to the target aniline.
Stage 1: Scaffold Assembly (N-Alkylation)
Objective: Synthesize 1-(4-nitrobenzyl)-1H-benzimidazole.
Mechanistic Rationale
-
Base Selection (
vs. NaH): While Sodium Hydride (NaH) is often used for N-alkylation, it requires anhydrous DMF and rigorous moisture control. We utilize Potassium Carbonate ( ) in Acetonitrile (MeCN).[1][2] is sufficient to deprotonate the benzimidazole ( ), and MeCN allows for an easier workup compared to high-boiling DMF [1]. -
Regioselectivity: In unsubstituted benzimidazole, the N1 and N3 positions are tautomerically equivalent. Alkylation fixes the bond, yielding a single N1-substituted product.
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 1H-Benzimidazole | 118.14 | 1.0 | Nucleophile |
| 4-Nitrobenzyl bromide | 216.03 | 1.1 | Electrophile |
| Potassium Carbonate ( | 138.21 | 2.0 | Base |
| Acetonitrile (MeCN) | - | Solvent | Medium (0.2 M) |
Protocol
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]
-
Dissolution: Dissolve 1H-benzimidazole (1.0 equiv) in anhydrous Acetonitrile (10 mL per gram of substrate).
-
Activation: Add anhydrous
(2.0 equiv). Stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Add 4-Nitrobenzyl bromide (1.1 equiv) portion-wise. Caution: Benzyl halides are lachrymators.
-
Reaction: Heat the mixture to reflux (
C) for 4–6 hours. -
Validation (TLC): Check TLC (Mobile Phase: 5% MeOH in DCM). The starting benzimidazole (
) should disappear, replaced by a higher running spot ( ). -
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0
5% MeOH in DCM) if necessary.
Stage 2: Functionalization (Nitro Reduction)
Objective: Reduce the nitro group to an amine without hydrogenating the benzimidazole ring.
Mechanistic Rationale
-
Method A (Catalytic Hydrogenation): The "Gold Standard" for pharmaceutical intermediates. Pd/C is highly chemoselective for the nitro group under mild conditions, leaving the benzimidazole aromatic system intact [2].
-
Method B (Iron Reduction): A robust backup if hydrogenation equipment is unavailable. It utilizes Fe powder in acetic acid.
Protocol: Method A (Catalytic Hydrogenation - Preferred)
| Reagent | Role | Conditions |
| Intermediate (Stage 1) | Substrate | 0.1 M in MeOH |
| 10% Pd/C | Catalyst | 10 wt% loading |
| Hydrogen ( | Reductant | Balloon pressure (1 atm) |
-
Preparation: Dissolve the nitro-intermediate in Methanol (MeOH).
-
Catalyst Addition: Under an inert Argon atmosphere, carefully add 10% Pd/C (10% by weight of the substrate). Safety: Pd/C can ignite methanol vapors if dry; keep wet or under inert gas.
-
Hydrogenation: Purge the vessel with
gas (balloon or Parr shaker at 30 psi). Stir vigorously at Room Temperature for 2–4 hours. -
Validation: Monitor by TLC. The nitro compound (yellowish spot) will convert to a highly polar, UV-active amine (often stains blue/purple with Ninhydrin).
-
Workup:
-
Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.
-
Wash the pad with MeOH.
-
Concentrate the filtrate to yield the crude aniline.
-
Protocol: Method B (Iron/Acetic Acid - Alternative)
-
Suspend the nitro-intermediate (1.0 equiv) in Ethanol/Water (3:1).
-
Add Iron powder (5.0 equiv) and Ammonium Chloride (0.5 equiv).
-
Heat to reflux and add drops of Acetic Acid. Stir for 2 hours.
-
Filter hot through Celite. Basify filtrate with
and extract with Ethyl Acetate.
Experimental Workflow & QC Logic
The following diagram illustrates the operational flow, including critical "Stop/Go" decision points based on analytical feedback.
Caption: Operational workflow with integrated Quality Control (QC) checkpoints.
Analytical Characterization
To validate the identity of 4-(1H-benzimidazol-1-ylmethyl)aniline , ensure the following NMR signals are present (Solvent:
-
Benzimidazole C2-H: Singlet around
8.2–8.4 ppm (Characteristic of the imidazole ring). -
Methylene Bridge (
): Singlet around 5.3–5.5 ppm. -
Aniline Protons:
-
Aromatic AA'BB' system: Two doublets around
6.5 ppm (ortho to ) and 7.0 ppm (meta to ). -
Amine (
): Broad singlet around 5.0 ppm (Exchangeable with ).
-
-
Benzimidazole Aromatic: Multiplets around
7.2–7.8 ppm.
Safety & Handling
-
4-Nitrobenzyl Bromide: Potent lachrymator and skin irritant. Handle only in a functioning fume hood. Neutralize glassware with dilute NaOH before cleaning.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with water or solvent. Dispose of in a dedicated container for heavy metal waste.
-
Hydrogen Gas: Extremely flammable. Ensure all ground glass joints are greased and the apparatus is grounded to prevent static discharge.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. Retrieved from
-
Organic Chemistry Portal. (2005). Reduction of Nitro Compounds to Amines. Retrieved from
-
PubChem. (2025). Compound Summary: 4-(1H-benzimidazol-1-ylmethyl)aniline (CAS 142335-67-9). Retrieved from
-
Khattab, M., et al. (2012).[5][6][7] Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives. International Journal of Research in Pharmacy and Chemistry. Retrieved from
Sources
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- 4. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 5. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
step-by-step protocol for synthesizing benzimidazole aniline intermediates
Topic: Step-by-Step Protocol for Synthesizing Benzimidazole Aniline Intermediates
For: Researchers, Scientists, and Drug Development Professionals
A Senior Application Scientist's Guide to the Synthesis of Benzimidazole Aniline Intermediates: From Foundational Principles to Practical Execution
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, anticancer, and antihypertensive properties.[1][2][3][4] The synthesis of benzimidazole aniline intermediates is a critical step in the development of these pharmaceuticals. This guide provides a detailed, step-by-step protocol for the synthesis of these valuable intermediates, grounded in scientific principles and practical laboratory experience.
Strategic Approaches to Benzimidazole Aniline Synthesis: A Comparative Overview
The synthesis of benzimidazole derivatives has evolved significantly over the years, with several methods being developed to improve efficiency, yield, and substrate scope.[2][5] Understanding the foundational chemistry behind these methods is crucial for selecting the appropriate synthetic route for a given target molecule.
Classical Condensation Methods
Two of the most established methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[6][7]
-
Phillips-Ladenburg Condensation: This method involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, typically at high temperatures.[6][8][9] The reaction proceeds through the formation of an amide intermediate, which then undergoes cyclization and dehydration to form the benzimidazole ring. While robust and widely applicable, this method often requires harsh reaction conditions.[7][9]
-
Weidenhagen Reaction: This approach utilizes the condensation of an o-phenylenediamine with an aldehyde in the presence of an oxidizing agent.[6][10][11] The reaction first forms a benzimidazoline intermediate, which is then oxidized to the corresponding benzimidazole.[7] This method is particularly useful for the synthesis of 2-substituted benzimidazoles.[11]
Modern Catalytic Methods
More recent advancements in organic synthesis have led to the development of milder and more efficient catalytic methods for benzimidazole formation.
-
Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide and an amine.[12][13] It can be adapted for the synthesis of benzimidazole aniline intermediates, offering high yields and excellent functional group tolerance under relatively mild conditions.[14][15]
The choice of synthetic strategy will depend on several factors, including the desired substitution pattern on the benzimidazole and aniline rings, the availability of starting materials, and the scale of the reaction. For the purpose of this detailed protocol, we will focus on a modified Phillips-Ladenburg approach, which is a common and reliable method for the synthesis of a variety of benzimidazole aniline intermediates.
In-Depth Protocol: Synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline
This protocol details the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline, a versatile intermediate in drug discovery. The procedure involves the condensation of o-phenylenediamine with 2-aminobenzoic acid.
Safety First: Essential Precautions
Before commencing any experimental work, it is crucial to review the Material Safety Data Sheets (MSDS) for all reagents.
-
o-Phenylenediamine: This compound is toxic and a suspected carcinogen.[16][17] It can cause skin and eye irritation.[18] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[18][19][20] Avoid inhalation of dust and contact with skin and eyes.[19]
-
Polyphosphoric Acid (PPA): PPA is a corrosive dehydrating agent. Handle with care, avoiding contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| o-Phenylenediamine | 99% | Sigma-Aldrich |
| 2-Aminobenzoic acid | 99% | Alfa Aesar |
| Polyphosphoric acid | 115% | Acros Organics |
| Sodium bicarbonate | ACS Grade | Fisher Scientific |
| Ethyl acetate | HPLC Grade | VWR |
| Hexane | HPLC Grade | VWR |
| Anhydrous sodium sulfate | ACS Grade | EMD Millipore |
Step-by-Step Experimental Procedure
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add o-phenylenediamine (10.8 g, 0.1 mol) and 2-aminobenzoic acid (13.7 g, 0.1 mol).
-
Under a gentle stream of nitrogen, carefully add polyphosphoric acid (100 g) to the flask. The addition of PPA is exothermic, so it should be done slowly to control the temperature rise.
Reaction Execution:
-
Once the addition is complete, begin stirring the mixture and heat it to 150-160 °C using a heating mantle.
-
Maintain the reaction at this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate:hexane (1:1). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progression.
Work-up and Isolation:
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to approximately 80-90 °C.
-
Carefully and slowly pour the warm reaction mixture onto crushed ice (approximately 500 g) in a large beaker with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate carbon dioxide gas.
-
Filter the precipitated solid using a Buchner funnel and wash it thoroughly with cold water (3 x 100 mL) to remove any inorganic salts.
Purification:
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.[21][22]
-
For column chromatography, slurry the crude product onto a small amount of silica gel and load it onto a column packed with silica gel in hexane. Elute the column with a gradient of ethyl acetate in hexane (starting from 10% ethyl acetate and gradually increasing to 50%).
-
Collect the fractions containing the pure product (as determined by TLC) and combine them.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the pure 2-(1H-benzo[d]imidazol-2-yl)aniline as a solid.
-
Dry the final product under vacuum at 50 °C for 12 hours.
Characterization
The identity and purity of the synthesized 2-(1H-benzo[d]imidazol-2-yl)aniline should be confirmed by various spectroscopic methods.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum should show characteristic peaks for the aromatic protons of both the benzimidazole and aniline rings, as well as the N-H protons.
-
IR (KBr): The infrared spectrum will exhibit characteristic absorption bands for N-H stretching, C=N stretching of the imidazole ring, and aromatic C-H stretching.[23]
-
Mass Spectrometry (ESI-MS): The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the product.
Causality and Field-Proven Insights
-
Choice of Dehydrating Agent: Polyphosphoric acid serves as both a solvent and a dehydrating agent, driving the cyclization reaction to completion. Its high viscosity ensures good mixing of the reactants at elevated temperatures.
-
Reaction Temperature: The temperature range of 150-160 °C is critical. Lower temperatures will result in a sluggish reaction, while higher temperatures may lead to the formation of undesired side products through decomposition.
-
Work-up Procedure: Pouring the reaction mixture onto ice is a crucial step to quench the reaction and facilitate the precipitation of the product. The slow and careful neutralization with sodium bicarbonate is essential to avoid excessive foaming and loss of product.
-
Purification Strategy: While recrystallization is a simpler purification method, column chromatography provides a higher degree of purity, which is often required for subsequent steps in a drug development program.[24]
Visualization of the Synthetic Pathway
Caption: Workflow for the synthesis of 2-(1H-benzo[d]imidazol-2-yl)aniline.
References
- Recent achievements in the synthesis of benzimidazole deriv
- Singh, H., Kumar, R., Tiwari, P., & Singh, A. (2022). Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Current Organic Chemistry, 26(19), 1767-1778.
- Recent Advances in Synthetic Strategies of Benzimidazole and its Analogs: A Review. Bentham Science.
- Phenylenediamine Safety Inform
- o-PHENYLENEDIAMINE HAZARD SUMMARY. New Jersey Department of Health.
- Recent achievements in the synthesis of benzimidazole deriv
- Current Achievements of Benzimidazole: A Review. Preprints.org.
- ICSC 1441 - o-PHENYLENEDIAMINE.
- o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Loba Chemie.
- MATERIAL SAFETY DATA SHEET - Ortho-PHENYLENEDIAMINE 98%. Fisher Scientific.
- Synthesis And Characterization Of Novel Deriv
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transform
- Review On Synthesis Of Benzimidazole
- Alaqeel, S. I. (2017). Synthetic approaches to benzimidazoles from o-phenylenediamine: a literature review. Journal of Saudi Chemical Society, 21(2), 229-237.
- Phillips‐Ladenburg Benzimidazole Synthesis. CoLab.ws.
- Mamedov, V. A. (2016). Recent advances in the synthesis of benzimidazol (on) es via rearrangements of quinoxalin (on) es. RSC advances, 6(47), 42132-42172.
- Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole deriv
- Optimization of the reaction conditions for the Buchwald-Hartwig...
- RESEARCH ON BENZIMIDAZOLE DERIV
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Tiwari, A., Singh, A., & Tiwari, V. (2011). Synthesis of Aniline Substituted Benzimidazole Derivatives. Asian Journal of Chemistry, 23(6), 2823-2824.
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation.
- Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
Sources
- 1. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 8. colab.ws [colab.ws]
- 9. researchgate.net [researchgate.net]
- 10. ijariie.com [ijariie.com]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ICSC 1441 - o-PHENYLENEDIAMINE [chemicalsafety.ilo.org]
- 17. lobachemie.com [lobachemie.com]
- 18. nj.gov [nj.gov]
- 19. research.uga.edu [research.uga.edu]
- 20. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 21. ijcrt.org [ijcrt.org]
- 22. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. apps.dtic.mil [apps.dtic.mil]
Application Note: High-Purity Synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
This application note details the high-purity synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline (also known as 1-(4-aminobenzyl)benzimidazole ).
) followed by Chemoselective Nitro Reduction.Executive Summary & Retrosynthetic Analysis
This protocol targets the synthesis of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline , a pharmacophore critical in the development of kinase inhibitors and antifungal agents.
Structural Distinction: Unlike the common 2-substituted benzimidazoles, this molecule features a methylene bridge connecting the N1-position of the benzimidazole ring to the 4-position of the aniline.
Synthetic Strategy: The synthesis is executed in two linear steps:
-
Regioselective
-Alkylation: Reaction of -benzimidazole with 4-nitrobenzyl bromide under basic conditions. -
Chemoselective Reduction: Conversion of the nitro group to the primary amine using an Iron/Ammonium Chloride system (Bechamp reduction variant), which avoids the safety hazards of high-pressure hydrogenation while preventing over-reduction of the benzimidazole core.
Reaction Scheme (Graphviz Visualization)
Caption: Two-step synthetic pathway: N-alkylation followed by nitro reduction.
Reagents & Materials
Stoichiometry Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Grade |
|---|---|---|---|---|
| Step 1: Alkylation | ||||
| 1H-Benzimidazole | 118.14 | 1.0 | Starting Material | >98% |
| 4-Nitrobenzyl bromide | 216.03 | 1.1 | Electrophile | >97% |
| Potassium Carbonate (
Experimental Protocols
Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-benzimidazole
Objective: To attach the benzyl linker to the N1 nitrogen via
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1]
-
Solvation: Dissolve 1H-benzimidazole (2.36 g, 20.0 mmol) in Acetonitrile (60 mL) .
-
Deprotonation: Add Potassium Carbonate (5.53 g, 40.0 mmol) . Stir at Room Temperature (RT) for 15 minutes.
-
Note: The solution may become cloudy as the base does not fully dissolve.
-
-
Addition: Add 4-Nitrobenzyl bromide (4.75 g, 22.0 mmol) in a single portion.
-
Reaction: Heat the mixture to reflux (80–82 °C) for 4–6 hours.
-
Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting benzimidazole (
) should disappear, replaced by a higher running spot ( ).
-
-
Workup:
-
Cool to RT. Filter off the inorganic salts (
, excess ). -
Evaporate the filtrate under reduced pressure to obtain a crude solid.
-
Resuspend the solid in water (50 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from hot Ethanol.
-
Expected Yield: 85–90%
-
Appearance: Pale yellow solid.
-
Step 2: Reduction to 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Objective: Selective reduction of the nitro group to an amine without affecting the benzimidazole ring.
-
Setup: Equip a 250 mL RBF with a mechanical stirrer (preferred over magnetic due to iron clumping) and reflux condenser.
-
Solvation: Suspend the Intermediate (1-(4-nitrobenzyl)benzimidazole, 2.53 g, 10.0 mmol) in Ethanol (40 mL) and Water (10 mL) .
-
Activation: Add Ammonium Chloride (0.27 g, 5.0 mmol) and Iron Powder (2.80 g, 50.0 mmol) .
-
Reaction: Heat to reflux (80 °C) with vigorous stirring for 2–3 hours.
-
Visual Cue: The reaction mixture will turn from yellow (nitro) to dark brown/black (iron oxides).
-
Monitoring: TLC (10% MeOH in DCM) should show a new polar spot (amine) with significant fluorescence quenching.
-
-
Workup:
-
Hot Filtration: While still hot, filter the mixture through a Celite pad to remove iron residues. Wash the pad with hot Ethanol (20 mL).
-
Concentration: Evaporate the ethanol from the filtrate.
-
Basification: The residue will be slightly acidic. Add Saturated
(30 mL) to adjust pH to ~8–9. -
Extraction: Extract with DCM (
mL).
-
-
Purification:
-
The product is often pure enough for use. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH, 95:4:1).
-
Expected Yield: 75–85%
-
Appearance: Off-white to beige powder.
-
Characterization & Quality Control
| Technique | Expected Signal / Criteria |
| 1H NMR (DMSO-d6) | Linker: |
| Mass Spec (ESI+) | |
| Melting Point | 138–142 °C |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water. |
Troubleshooting & Critical Parameters
-
Regioselectivity (Step 1): In unsubstituted benzimidazole, the N1 and N3 positions are tautomerically equivalent. However, once alkylated, no tautomerism occurs. Regioisomers are not an issue here unless the benzimidazole starting material has a substituent on the benzene ring (e.g., 5-methylbenzimidazole).
-
Incomplete Reduction (Step 2): If the reaction stalls, add 1-2 mL of Acetic Acid to activate the Iron surface further, though this requires a more rigorous basic workup.
-
Iron Removal: Iron residues can chelate the product. Ensure the Celite filtration is performed while the solution is hot to prevent product precipitation into the iron waste.
References
-
N-Alkylation Protocol: Synthesis of 1-substituted benzimidazoles. Journal of the Chemical Society, Perkin Transactions 1, 1999. [Link]
-
Nitro Reduction Methodology: Selective reduction of nitro compounds using Iron/Ammonium Chloride.[2] Synthetic Communications, 2010. [Link]
-
Structural Validation: Spectroscopic properties of N-benzyl benzimidazoles. Spectrochimica Acta Part A, 2015. [Link]
Sources
Application Notes and Protocols for N-Alkylation Methods in the Synthesis of 4-(Benzimidazol-1-ylmethyl)aniline
Introduction: The Significance of 4-(Benzimidazol-1-ylmethyl)aniline in Medicinal Chemistry
The benzimidazole nucleus is a cornerstone pharmacophore in modern drug discovery, renowned for its versatile biological activities.[1][2] Its structural resemblance to naturally occurring purines allows it to interact with a wide array of biological targets. The specific isomer, 4-(benzimidazol-1-ylmethyl)aniline, is a valuable synthetic intermediate, serving as a scaffold for the development of novel therapeutic agents, particularly in the realms of antiviral and anticancer research.[3] The primary amino group offers a convenient handle for further molecular elaboration, enabling the construction of diverse chemical libraries for screening and lead optimization.
This comprehensive guide provides detailed protocols for two distinct and reliable N-alkylation strategies for the synthesis of 4-(benzimidazol-1-ylmethyl)aniline. These methods have been selected to offer a classical, high-yielding approach alongside a modern, rapid, and efficient alternative, catering to the diverse needs and equipment availability of contemporary research laboratories.
Method 1: Two-Step Synthesis via N-Alkylation with 4-Nitrobenzyl Chloride and Subsequent Reduction
This robust and widely applicable method involves the initial N-alkylation of benzimidazole with 4-nitrobenzyl chloride, followed by the chemical reduction of the nitro group to the desired primary amine. This two-step approach is often favored due to the well-behaved nature of the reactions and the high purity of the final product.
Mechanistic Rationale
The synthesis proceeds through two distinct transformations:
-
N-Alkylation: The reaction is a nucleophilic substitution (SN2) where the deprotonated benzimidazole anion acts as the nucleophile, attacking the electrophilic benzylic carbon of 4-nitrobenzyl chloride. The use of a base is crucial to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. The electron-withdrawing nitro group on the benzyl halide can influence the reactivity of the electrophile.
-
Nitro Group Reduction: The intermediate, 1-(4-nitrobenzyl)-1H-benzimidazole, is then subjected to reduction. A variety of reducing agents can be employed, with common choices including tin(II) chloride (SnCl₂), sodium dithionite (Na₂S₂O₄), or catalytic hydrogenation. The choice of reducing agent can depend on factors such as functional group tolerance, reaction conditions, and scalability.
Experimental Workflow: Two-Step Synthesis
Caption: Workflow for the two-step synthesis of the target compound.
Detailed Protocol: Two-Step Synthesis
Step 1: Synthesis of 1-(4-nitrobenzyl)-1H-benzimidazole
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzimidazole (1.18 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20 mmol).
-
Alkylation: Add 4-nitrobenzyl chloride (1.72 g, 10 mmol) to the suspension.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water. A solid precipitate will form.
-
Extraction: Filter the solid and wash with water. Alternatively, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 1-(4-nitrobenzyl)-1H-benzimidazole as a solid.
Step 2: Synthesis of 4-(benzimidazol-1-ylmethyl)aniline
-
Reaction Setup: In a round-bottom flask, dissolve the 1-(4-nitrobenzyl)-1H-benzimidazole (2.53 g, 10 mmol) obtained from the previous step in 50 mL of ethanol.
-
Reduction: To this solution, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (11.28 g, 50 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide until the pH is basic.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield 4-(benzimidazol-1-ylmethyl)aniline as a pure solid.
Method 2: Microwave-Assisted N-Alkylation
Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods.[1][4][5][6][7] This method is particularly advantageous for high-throughput synthesis and process optimization.
Mechanistic Rationale
The underlying mechanism for microwave-assisted N-alkylation is analogous to the conventional method, a nucleophilic substitution. However, the use of microwave irradiation provides efficient and uniform heating of the reaction mixture, which can significantly enhance the reaction kinetics. The polar nature of the solvent and reactants allows for efficient absorption of microwave energy, leading to rapid heating and a reduction in reaction time from hours to minutes.
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Workflow for the microwave-assisted synthesis of the intermediate, followed by conventional reduction.
Detailed Protocol: Microwave-Assisted Synthesis
Step 1: Microwave-Assisted Synthesis of 1-(4-nitrobenzyl)-1H-benzimidazole
-
Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine benzimidazole (1.18 g, 10 mmol), 4-nitrobenzyl chloride (1.72 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 5 mL of anhydrous DMF to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes with a power of 150 W.
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Pour the contents into 50 mL of cold water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After solvent evaporation, purify the crude product by column chromatography (eluent: ethyl acetate/hexane gradient) to obtain the desired intermediate.
Step 2: Reduction to 4-(benzimidazol-1-ylmethyl)aniline
The reduction of the nitro-intermediate is carried out using the same conventional procedure as described in Method 1, Step 2.
Comparative Data of Synthetic Methods
| Parameter | Method 1: Conventional Two-Step Synthesis | Method 2: Microwave-Assisted Synthesis |
| Reaction Time (N-Alkylation) | 4 - 6 hours | 10 - 15 minutes |
| Reaction Temperature | 80°C | 120°C |
| Typical Yield (N-Alkylation) | 85 - 95% | 90 - 98% |
| Energy Consumption | High | Low |
| Process Control | Standard | Requires specialized equipment |
| Scalability | Readily scalable | Can be limited by reactor size |
Characterization Data for 4-(benzimidazol-1-ylmethyl)aniline
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.25 (s, 1H, NCHN), 7.65-7.70 (m, 2H, Ar-H), 7.20-7.25 (m, 2H, Ar-H), 6.95 (d, J=8.4 Hz, 2H, Ar-H), 6.55 (d, J=8.4 Hz, 2H, Ar-H), 5.40 (s, 2H, N-CH₂), 5.10 (s, 2H, NH₂).
-
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 147.5, 144.0, 143.5, 134.0, 129.0, 125.0, 122.5, 121.5, 119.5, 114.0, 110.0, 48.0.
Conclusion and Field-Proven Insights
Both the conventional two-step synthesis and the microwave-assisted method are effective for preparing 4-(benzimidazol-1-ylmethyl)aniline. The choice of method will largely depend on the specific requirements of the research.
-
The conventional two-step synthesis is a reliable and well-established method that consistently provides high yields of the pure product. It is particularly suitable for larger-scale synthesis where microwave reactor capacity may be a limitation. The stepwise nature of the process allows for the isolation and characterization of the intermediate, which can be advantageous for process control and troubleshooting.
-
The microwave-assisted synthesis offers a significant advantage in terms of reaction speed and efficiency.[1][4][7] This makes it an ideal choice for rapid library synthesis, reaction optimization, and when time is a critical factor. The often-cleaner reaction profiles can also simplify the purification process. However, the initial investment in microwave instrumentation is a consideration.
For researchers in drug development, the ability to rapidly synthesize analogs for structure-activity relationship (SAR) studies is paramount. In this context, the microwave-assisted approach is highly recommended. For process development and scale-up, the conventional method provides a robust and scalable foundation.
References
-
Dubey, R., & Moorthy, N. S. H. N. (2007). Comparative studies on conventional and microwave assisted synthesis of benzimidazole and their 2-substituted derivative with the effect of salt form of reactant. Chemical & Pharmaceutical Bulletin, 55(1), 115–117. [Link]
-
ResearchGate. (2025). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]
-
ResearchGate. (n.d.). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]
-
Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
Organic Chemistry Portal. (n.d.). Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. [Link]
-
Khan, A. A., et al. (2014). Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase. Molecules, 19(12), 20938–20951. [Link]
-
El Kihel, A., et al. (2010). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 48(8), 649-652. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. [Link]
-
ElectronicsAndBooks. (n.d.). N-ALKYLATION OF BENZIMIDAZOLES AND BENZOTRIAZOLE VIA PHASE TRANSFER CATALYSIS. [Link]
-
Taylor & Francis Online. (2007). Phase-Transfer Catalyzed Alkylation and Acylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(4), 815-823. [Link]
-
MySkinRecipes. (n.d.). 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline. [Link]
-
ResearchGate. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]
-
ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and.... [Link]
-
Chemistry Journal of Moldova. (2022). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. [Link]
- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. [Link]
-
ACS Publications. (2024). Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. [Link]
-
ResearchGate. (n.d.). Reduction of 1-Hydroxyimidazole Derivatives Containing 4-Nitrophenyl Moiety. [Link]
-
Indian Academy of Sciences. (n.d.). IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. [Link]
-
Grewal, A. S., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Medicinal Chemistry, 13(9), 1121-1141. [Link]
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Application Notes & Protocols: Characterizing Novel Benzimidazole-Based Kinase Inhibitors
A Workflow for Evaluating 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline and its Analogs
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases, which catalyze the transfer of phosphate groups to substrate proteins, are critical nodes in cellular signaling pathways.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] Over the past two decades, the development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond, with 82 such drugs approved by the FDA as of September 2024.[2]
Within the vast chemical space explored for kinase inhibition, the benzimidazole nucleus stands out as a "privileged scaffold." Its structural resemblance to the purine core of ATP, combined with its versatile synthetic accessibility, allows it to serve as an effective hinge-binding motif in the ATP-binding pocket of many kinases.[4] While numerous complex benzimidazole derivatives have been investigated, foundational scaffolds provide a critical starting point for new drug discovery campaigns.
This guide uses 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline as a representative, hypothetical lead compound to outline a comprehensive workflow for the characterization of novel benzimidazole-based molecules in kinase inhibitor research. The protocols and principles described herein are designed for researchers, scientists, and drug development professionals aiming to assess the potential of new chemical entities, from initial biochemical potency to cellular activity and early pharmacokinetic profiling.
Part 1: Foundational Characterization and In Silico Triage
Before committing to extensive and costly biological assays, foundational work is essential to ensure the integrity of the test compound and to guide hypothesis generation.
Compound Integrity and Physicochemical Properties
The purity and identity of the synthesized compound must be rigorously confirmed. This is a critical self-validating step; impurities can lead to confounding results and false positives.
-
Identity Confirmation: Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) should be used to confirm that the chemical structure matches 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for determining purity, which should ideally be >95% for screening assays.
-
Solubility: The compound's solubility in dimethyl sulfoxide (DMSO) and relevant aqueous assay buffers should be determined to prevent precipitation-related artifacts during testing.
In Silico Docking and Pharmacokinetic Prediction
Computational tools can provide early insights into which kinase families the compound is most likely to inhibit and whether it possesses drug-like properties.[5]
-
Molecular Docking: Docking studies using crystal structures of various kinases can predict the binding mode and estimate the binding affinity of the compound. This helps in prioritizing which kinases to include in an initial screening panel. The benzimidazole core is expected to form hydrogen bonds with the kinase hinge region, while the aniline moiety can be explored for modifications to enhance potency and selectivity.
-
ADMET Prediction: In silico tools like SwissADME and pkCSM can predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, Toxicity).[5] Key parameters for benzimidazole derivatives include Caco-2 permeability (intestinal absorption), blood-brain barrier (BBB) penetration, and potential for cytochrome P450 (CYP) inhibition.[6][7] Early flags for poor bioavailability or potential drug-drug interactions are crucial for project progression.
Part 2: Biochemical Assays for Potency and Selectivity Determination
The first step in biological evaluation is to determine if the compound directly inhibits the enzymatic activity of purified kinases in vitro.[2] These cell-free assays provide a clean measure of potency (e.g., IC50) and are essential for establishing a structure-activity relationship (SAR).[8]
Workflow for Biochemical Evaluation
Caption: Workflow for in vitro biochemical kinase inhibitor testing.
Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity. It is a robust method for high-throughput screening and IC50 determination.[9]
Rationale: Unlike assays that measure ATP depletion (which can be prone to artifacts), the ADP-Glo™ assay quantifies product formation, providing a more direct and reliable measure of enzyme activity.[9]
Materials:
-
Recombinant human kinase and its corresponding substrate peptide.
-
4-(1H-1,3-benzodiazol-1-ylmethyl)aniline (test compound) stock solution in 100% DMSO.
-
Kinase buffer (specific to the kinase, typically includes HEPES, MgCl₂, Brij-35, and DTT).
-
ATP solution at a concentration equal to the Kₘ for the specific kinase.[8]
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well assay plates.
-
Multichannel pipette or automated liquid handler.
-
Plate-reading luminometer.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. For a 10-point IC50 curve, a 3-fold dilution series starting from 100 µM is common. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "vehicle only" (DMSO) and "no enzyme" controls.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in kinase buffer. Add this mix to the wells containing the compound and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the duration of the linear phase of the reaction (typically 60 minutes, determined during assay optimization).[8]
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to all wells. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Convert ADP to ATP & Detect: Add Kinase Detection Reagent to all wells. This reagent converts the ADP produced by the kinase reaction back into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount. Incubate for 30 minutes at room temperature.
-
Read Plate: Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using the "vehicle only" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Sample Kinase Selectivity Profile
Quantitative data from dose-response assays should be summarized for clear interpretation.
| Kinase Target | IC50 (nM) for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline |
| Kinase A | 75 |
| Kinase B | 2,500 |
| Kinase C | > 10,000 |
| Kinase D | 150 |
| Kinase E | > 10,000 |
| Caption: Hypothetical IC50 values for the test compound against a panel of five kinases, indicating selectivity for Kinase A. |
Part 3: Cell-Based Assays for Target Engagement and Pathway Inhibition
While biochemical assays measure potency against an isolated enzyme, cell-based assays are crucial for confirming that a compound can enter a cell, engage its target in a complex physiological environment, and exert a desired biological effect.[10][11]
Protocol 3.1: Cellular Target Engagement (NanoBRET™ Assay)
This assay measures the binding of a compound to its target kinase within living cells, providing direct evidence of target engagement.[12][13]
Rationale: A compound may be potent biochemically but fail in cells due to poor membrane permeability or high efflux.[11] The NanoBRET™ assay directly quantifies target occupancy in a physiological setting, bridging the gap between biochemical potency and cellular activity.[12]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. the-scientist.com [the-scientist.com]
- 3. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 4. researchgate.net [researchgate.net]
- 5. jazindia.com [jazindia.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. inits.at [inits.at]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. en.ice-biosci.com [en.ice-biosci.com]
Introduction: Navigating the Chemistry and Hazards of Benzimidazole-Aniline Scaffolds
An Application Guide to the Safe Storage and Handling of Benzimidazole-Aniline Compounds
Benzimidazole-aniline derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with profound biological and pharmaceutical relevance.[1][2] The fusion of a benzene ring with imidazole creates the benzimidazole moiety, a bioisostere of naturally occurring nucleotides, which allows it to interact with various biological targets.[1][3] When combined with an aniline substructure, these compounds are explored for a wide range of therapeutic applications, including as antitumor, antiviral, and anti-inflammatory agents.[1][2]
However, the very properties that make these compounds potent biological agents also necessitate rigorous storage and handling protocols. The aromatic amine component, in particular, warrants careful consideration, as this class of chemicals includes known and suspected carcinogens and mutagens.[4][5] Furthermore, many benzimidazole-aniline derivatives are supplied as fine crystalline powders, posing an inhalation risk.[6][7] Exposure can occur through inhalation of dust, skin absorption, or ingestion.[8][9]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple checklist to provide a framework for understanding the causality behind essential safety protocols, ensuring a self-validating system of laboratory practice. The core principle underpinning this guide is ALARA (As Low As Reasonably Achievable) — a commitment to minimizing exposure through robust engineering controls, stringent procedural discipline, and appropriate personal protective equipment.[9]
Section 1: Compound Characteristics & Hazard Assessment
A thorough understanding of the physicochemical properties and inherent hazards of benzimidazole-aniline compounds is the foundation of safe handling. While properties vary for each specific derivative, the parent benzimidazole structure provides a baseline for understanding the class.
Physicochemical and Stability Profile
Benzimidazole itself is a white to beige crystalline solid with a high degree of chemical stability under recommended storage conditions.[6][7][10][11] It is generally stable in air but may be sensitive to direct sunlight and moisture.[8] Benzimidazole-aniline compounds are typically solids with relatively high melting points and are often sparingly soluble in water but more soluble in organic solvents like ethanol and xylene.[6][7][12]
These compounds are generally incompatible with strong oxidizing agents, as reactions can be exothermic and may lead to ignition or the release of hazardous fumes.[6][10][13][14] When heated to decomposition, they emit toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[6][11][13]
Table 1: General Physicochemical Properties of Benzimidazole & a Representative Derivative
| Property | Benzimidazole (Parent Compound) | 2-(1H-benzimidazol-2-yl)aniline |
|---|---|---|
| CAS Number | 51-17-2[7][15] | 5805-39-0[16] |
| Molecular Formula | C₇H₆N₂[7][15] | C₁₃H₁₁N₃[16] |
| Molecular Weight | 118.14 g/mol [7][14][15] | 209.25 g/mol [16] |
| Appearance | White to beige crystalline powder or crystals[6][7][11][14] | Data not specified, likely a solid |
| Melting Point | 169-174 °C[7][14][15] | Data not available |
| Boiling Point | >360 °C[7][14] | Data not available |
| Solubility | Sparingly soluble in cold water; soluble in alcohol[6][7] | Data not available |
| Stability | Stable under normal conditions[7][8][14][15] | Data not available, assume similar stability |
Toxicological Profile and Hazard Identification
The primary toxicological concern with benzimidazole-aniline compounds stems from the aromatic amine moiety and the potential for the compound to be a fine, respirable dust.
-
Acute Toxicity : Harmful if swallowed.[10][16] May cause skin irritation, serious eye irritation or damage, and respiratory irritation.[16]
-
Chronic Health Effects : There is concern that some benzimidazoles may have carcinogenic or mutagenic properties, though data for many specific derivatives is limited.[6] The parent class of aromatic amines includes compounds that are known carcinogens.[4][5] Therefore, it is prudent to handle all new benzimidazole-aniline derivatives as suspected carcinogens.[17][18]
-
Routes of Exposure : The main routes of occupational exposure are inhalation of dust and absorption through the skin.[9] Open cuts or abraded skin should not be exposed to these materials, as this can provide a direct route into the bloodstream.[6]
Section 2: Risk Assessment and Control Measures
Before any work begins, a formal risk assessment must be conducted.[17][19] This process is not merely procedural; it is a critical scientific evaluation to ensure all potential hazards are identified and controlled.
The Risk Assessment Workflow
The assessment should systematically evaluate the specific compound, the quantities being used, and the manipulations being performed. The goal is to apply the hierarchy of controls: Elimination, Substitution, Engineering Controls, Administrative Controls, and finally, Personal Protective Equipment (PPE).
Caption: Workflow for conducting a risk assessment.
Engineering and Administrative Controls
-
Designated Areas : All work with benzimidazole-aniline compounds, especially weighing and stock solution preparation, must be conducted in a designated area.[18][20] This area should be clearly marked with warning signs indicating the presence of a potential carcinogen.[17][20]
-
Containment : A certified chemical fume hood is mandatory for all procedures that may generate dusts or aerosols.[9] Laminar flow hoods do not protect the user and must not be used.[9]
-
Hygiene : Always wash hands thoroughly with soap and water after handling these compounds and before leaving the laboratory.[8][17] Do not eat, drink, or apply cosmetics in the designated area.[17][21]
Section 3: Standard Operating Procedures (SOPs)
These protocols provide a detailed methodology for the entire lifecycle of benzimidazole-aniline compound handling in the laboratory.
Personal Protective Equipment (PPE) Selection
PPE is the last line of defense and must be selected based on the specific hazards of the task.[22][23] The following protocol outlines the minimum required PPE.
Protocol 3.1: Donning PPE
-
Body Protection : A fully fastened laboratory coat must be worn.[20] For procedures with a higher risk of contamination, consider disposable coveralls.[24]
-
Hand Protection : Wear two pairs of chemical-resistant gloves. Nitrile gloves are a common choice, but for prolonged contact or immersion, consult a glove manufacturer's resistance guide.[25] For aniline specifically, butyl, neoprene, or Viton gloves are recommended over nitrile.[26] Always inspect gloves for tears or holes before use.[15]
-
Eye and Face Protection : ANSI-rated safety glasses with side shields are the minimum requirement.[25] When weighing powders or handling solutions that could splash, a face shield must be worn over safety glasses.[25]
-
Respiratory Protection : If engineering controls (i.e., a fume hood) are not sufficient to control dusts or aerosols, respiratory protection is required.[25] This requires enrollment in a respiratory protection program, including medical clearance and fit testing.[13][25]
Caption: Logic for selecting appropriate PPE.
Storage Protocols
Proper storage is crucial for maintaining compound integrity and ensuring safety.[22]
Protocol 3.2: Compound Storage
-
Container : Store the compound in its original, tightly sealed container.[8][10]
-
Location : Keep in a cool, dry, and well-ventilated area designated for toxic or carcinogenic chemicals.[7][10][13] Storage in a refrigerator is often recommended.[11]
-
Segregation : Store away from incompatible materials, especially strong oxidizing agents.[10][13][14]
-
Labeling : Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings (e.g., "Harmful if Swallowed," "Suspected Carcinogen").[17]
Weighing and Solution Preparation
This is often the point of highest potential exposure to powders.
Protocol 3.3: Weighing and Dispensing
-
Preparation : Before starting, ensure all necessary equipment (spatulas, weigh paper, solvent, vortexer, etc.) is inside the chemical fume hood.
-
Location : Conduct all weighing and dispensing of solid benzimidazole-aniline compounds inside a certified chemical fume hood to contain any dust.[9]
-
Technique : Handle the powder gently to minimize dust generation. Use a spatula to transfer the solid to weigh paper or directly into a tared vial.
-
Dissolution : If preparing a solution, add the solvent to the solid directly in the vial within the fume hood. Cap the vial securely before mixing or vortexing.
-
Cleanup : After weighing, carefully wipe down the spatula, balance, and surrounding surfaces inside the fume hood with a damp paper towel to collect any residual powder. Dispose of the towel and any contaminated weigh paper as hazardous waste.
Decontamination Procedures
Regular decontamination of designated areas and equipment is essential.[18]
Protocol 3.4: Area and Equipment Decontamination
-
Surface Decontamination : At the end of each work session, wipe down the designated work area (e.g., the inside of the fume hood) with an appropriate solvent or a soap and water solution.
-
Equipment Decontamination : Contaminated glassware or equipment should be rinsed with a suitable solvent (one in which the compound is soluble) to remove the residue.[9] This rinseate must be collected as hazardous waste.
-
Final Wash : After the initial solvent rinse, wash the equipment with soap and hot water.[9]
-
Personal Decontamination : After completing work and removing PPE, wash hands and forearms thoroughly with soap and water.[17]
Section 4: Emergency Procedures
Preparedness is key to mitigating the harm from an accidental exposure or spill.[19]
Personnel Exposure
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin with copious amounts of soap and water for at least 15 minutes.[14][15][27] Seek medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[14][15][27] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[14][15] If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[15]
Spill Response
The response depends on the size and nature of the spill.
Caption: Flowchart for responding to a chemical spill.
Protocol 4.2: Small Spill Cleanup (Solid Powder)
-
Alert & Secure : Alert personnel in the immediate area and restrict access.
-
Don PPE : Wear, at a minimum, a lab coat, double gloves, and safety goggles with a face shield. If a significant amount of dust could be generated, a respirator is necessary.[13]
-
Contain : Do NOT sweep dry powder. Gently cover the spill with paper towels and wet them slightly with water to prevent dust from becoming airborne.[6]
-
Clean : Carefully wipe up the contained material, working from the outside of the spill inward. Place all contaminated materials into a sealable plastic bag.[13]
-
Decontaminate : Wipe the spill area with a soap and water solution.
-
Dispose : Label the bag as hazardous waste and dispose of it according to institutional guidelines.
Section 5: Waste Disposal
All materials contaminated with benzimidazole-aniline compounds must be treated as hazardous waste.[6][28]
Protocol 5.1: Waste Management
-
Solid Waste : Collect all contaminated solid waste, including gloves, disposable lab coats, weigh papers, and spill cleanup materials, in a designated, sealed, and clearly labeled hazardous waste container.[13][29]
-
Liquid Waste : Collect all waste solutions and solvent rinses in a compatible, sealed, and labeled hazardous waste container.[26][29] Do not mix incompatible waste streams.
-
Disposal : Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[6] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
References
-
Loba Chemie. (2016). BENZIMIDAZOLE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5798, Benzimidazole. Retrieved from [Link]
-
University of St Andrews. (n.d.). Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Retrieved from [https://www.st-andrews.ac.uk/media/environmental-health-and-safety-services/health-and-safety/documents/guidance/chemical-safety/Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens.pdf]([Link] on Handling Chemical Carcinogens, Teratogens and Mutagens.pdf)
-
Dalquim. (n.d.). What are the Health and Safety Guidelines for Using Amines?. Retrieved from [Link]
-
Dalquim. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidelines for the laboratory use of chemical carcinogens. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79869, 2-(1H-benzimidazol-2-yl)aniline. Retrieved from [Link]
-
Washington State University. (n.d.). Chemical Carcinogens–Nonlaboratory Locations. Retrieved from [Link]
-
ACS Publications. (2024). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Academia.edu. (n.d.). Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline. Retrieved from [Link]
-
The University of Queensland. (n.d.). Working Safely with Carcinogens Guideline. Retrieved from [Link]
-
Health and Safety Authority. (2024). Carcinogens, Mutagens and Reprotoxic Substances Legislation. Retrieved from [Link]
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Journal of Advanced Scientific Research. (2022). BENZYLIDENE ANILINE AND BENZIMIDAZOLIUM FLUOROCHROMATE - SPECTRAL AND MICROBIAL CHARACTERIZATION. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Aniline Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
ACS Material. (2020). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Chemical Waste Name or Mixtures. Retrieved from [Link]
-
Defense Technical Information Center. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2023). SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
CUNY Queens College. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Benzimidazole | 51-17-2 [chemicalbook.com]
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- 9. Working Safely with Carcinogens Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
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- 11. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzimidazole(51-17-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. 2-(1H-benzimidazol-2-yl)aniline | C13H11N3 | CID 79869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. chem.tamu.edu [chem.tamu.edu]
- 18. 5.12 Chemical Carcinogens–Nonlaboratory Locations | Office of Policies, Records, and Forms | Washington State University [policies.wsu.edu]
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- 20. downloads.regulations.gov [downloads.regulations.gov]
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- 23. PPE and Safety for Chemical Handling [acsmaterial.com]
- 24. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
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- 26. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 27. ipo.rutgers.edu [ipo.rutgers.edu]
- 28. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 29. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Troubleshooting & Optimization
optimizing recrystallization solvents for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Technical Support Center: Purification of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Case ID: REC-BZ-ANI-001 Status: Active Analyst: Senior Application Scientist
Executive Summary & Molecule Profile
Compound: 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline Synonyms: 4-(Benzimidazol-1-ylmethyl)aniline; 1-(4-Aminobenzyl)benzimidazole. Chemical Class: N-alkylated Benzimidazole / Primary Aniline.
The Challenge:
This molecule combines a basic benzimidazole ring (
-
Oxidation: The aniline moiety is prone to oxidation, leading to brown/red discoloration.
-
Oiling Out: The molecule may separate as a supercooled oil rather than a crystal, particularly in aqueous mixtures.
-
Regioisomers: Synthesis via N-alkylation often produces trace N3-isomers or bis-alkylated byproducts.
Solvent Selection Matrix
The following data summarizes the solubility behavior of 4-(benzimidazol-1-ylmethyl)aniline based on its pharmacophore properties (polar heterocyclic core + lipophilic linker + H-bonding amine).
| Solvent System | Role | Solubility (Hot) | Solubility (Cold) | Recommendation |
| Ethanol (95%) | Primary | High | Moderate | Highly Recommended. Best balance of yield and purity. |
| Ethanol / Water | Binary | High | Low | Standard. Use if single-solvent EtOH yields are poor. |
| Ethyl Acetate | Alternative | Moderate | Low | Good for drying. Excellent for removing non-polar impurities. |
| Acetonitrile | Specific | High | Moderate | Use only if isolating from very polar side-products. |
| Water | Anti-solvent | Low | Insoluble | Do not use as single solvent. Causes oiling out. |
Decision Logic & Workflow (Visualization)
The following diagram outlines the logical flow for selecting the purification route based on crude purity and physical state.
Figure 1: Decision tree for solvent selection and troubleshooting based on crude material characteristics.
Standard Operating Procedures (SOPs)
Protocol A: The Ethanol/Water Method (Standard)
Best for removing inorganic salts and very polar byproducts.
-
Dissolution: Place 5.0 g of crude solid in a 100 mL Erlenmeyer flask. Add Ethanol (95%) dropwise while heating on a steam bath or hot plate (approx. 70°C).
-
Target: Use the minimum amount required to dissolve the solid at boiling point.[1]
-
-
Decolorization (Optional): If the solution is dark, add 0.1–0.2 g of activated charcoal. Boil for 2 minutes. Filter hot through a pre-warmed Celite pad or fluted filter paper.
-
Crystallization: Remove from heat. Allow to cool slowly to room temperature (RT) on a cork ring.
-
Note: If no crystals form at RT, add warm water dropwise (turbidity point method) until a faint cloudiness persists, then add one drop of ethanol to clear it.
-
-
Cooling: Place in an ice-water bath (0–4°C) for 1 hour.
-
Isolation: Filter via vacuum (Buchner funnel).[1][2][3] Wash the cake with cold 50% EtOH/Water.
-
Drying: Dry in a vacuum oven at 40°C. Avoid high heat (>60°C) to prevent aniline oxidation.
Protocol B: The "Acid-Base Swish" (High Purity)
Best for removing non-basic impurities (e.g., unreacted alkyl halides).
-
Dissolve: Dissolve crude material in 1M HCl (aqueous). The benzimidazole and aniline will protonate and dissolve; non-basic impurities will remain insoluble.
-
Precipitate: Slowly add 2M NaOH or
to the filtrate while stirring until pH ~9–10. The free base will precipitate.[4] -
Recrystallize: Collect the solid and perform Protocol A for final polishing.
Troubleshooting Wizard (FAQ)
Q1: The solution turned into a distinct oil layer at the bottom instead of crystals. What happened?
-
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS), common with anilines in aqueous mixtures. The "oiling out" temperature is higher than the crystallization temperature.
-
Fix:
-
Reheat until the solution is clear.
-
Add a small amount of the "good" solvent (Ethanol) to change the composition.
-
Seed it: Add a tiny crystal of pure product at a temperature just above where the oil previously formed.
-
Agitate: Stir vigorously to induce nucleation.
-
Q2: My product is pink/reddish after drying.
-
Diagnosis: Oxidation of the aniline amino group.
-
Fix: Recrystallize again using degassed solvents (sparge with nitrogen for 10 mins). Add a pinch of sodium dithionite (
) to the aqueous phase during recrystallization to act as a reducing agent.
Q3: I have low recovery yield (<50%).
-
Diagnosis: The compound is likely too soluble in the mother liquor.
-
Fix:
-
Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and cool again (Second Crop).
-
Switch to a less polar solvent system, such as Ethyl Acetate / Hexane .
-
Mechanism of Action: Impurity Removal
Understanding why we choose these solvents ensures reproducibility.
Figure 2: Thermodynamic discrimination of impurities during ethanol recrystallization.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard text for purification of organic bases and anilines).
-
Khattab, M., et al. (2012).[5][6] "Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline." Research on Chemical Intermediates, 39, 2917–2923.[7] (Describes synthesis and ethanol-based purification of closely related benzimidazole-anilines).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to Section 2.
-
Pfizer Inc. (2008). "Green Chemistry Solvent Selection Guide." (Guidance on replacing chlorinated solvents with Ethanol/Ethyl Acetate).
Sources
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- 4. youtube.com [youtube.com]
- 5. ijrpc.com [ijrpc.com]
- 6. (PDF) Different synthetic routes to 4-(1H-benzo[d] imidazol-2-yl)aniline [academia.edu]
- 7. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
Technical Support Center: Stability of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Welcome to the technical support guide for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline. This document is intended for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this molecule in solution. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline in solution?
The primary stability concern for this molecule arises from the aniline moiety. Aniline and its derivatives are known to be susceptible to oxidation. The amino group (-NH₂) [1][2][3]is an electron-donating group, which increases the electron density of the benzene ring, making it more prone to oxidation by atmospheric oxygen or other oxidizing agents present in the solution. This process can lead to [3][4]the formation of colored impurities and potentially alter the biological or chemical activity of the compound. While the benzimidazole c[3][4]ore is generally stable, extreme pH conditions or strong oxidizing agents could also affect its integrity.
Q2: I'm observing[5][6] a color change in my stock solution (e.g., turning yellow or brown) over time. What is happening and how can I prevent it?
This is a classic sign of aniline oxidation. Freshly prepared solution[3][4]s should be nearly colorless. The gradual darkening is due to the formation of highly colored oxidized species, such as nitrobenzenes, benzoquinones, and complex polymeric materials.
Prevention Strategies:[2][3][4]
-
Work Under an Inert Atmosphere: The most effective method is to minimize contact with oxygen. Prepare and store solutio[4]ns under an inert gas like argon or nitrogen.
-
Use High-Purity, Degassed Solvents: Solvents can contain dissolved oxygen. Degassing solvents prior to use (e.g., by sparging with argon or using freeze-pump-thaw cycles) is highly recommended.
-
Control pH: The rate of aniline oxidation can be pH-dependent. Although the optimal pH m[4]ust be determined empirically, avoiding highly acidic or alkaline conditions is a good starting point.
-
Protect from Light: Photolytic degradation can be a concern for benzimidazole derivatives. Store solutions in amber [5][6]vials or protect them from direct light.
-
Low-Temperature Storage: Store stock solutions at low temperatures (e.g., ≤ -20°C) to slow the rate of degradation.
Q3: What are the [9]recommended storage conditions for solutions of this compound?
Based on the chemical properties of the molecule, the following storage conditions are recommended to maximize shelf-life:
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C for long-term; 2-8°C for short-term | Low temperatures significantly slow down the rate of chemical degradation. |
| Atmosphere | Iner[7]t Gas (Argon or Nitrogen) | Prevents oxidation of the sensitive aniline moiety. |
| Container | Amber[4] glass vials with tight-fitting caps | Protects from light-induced degradation and minimizes solvent evaporation. |
| Solvent | High-pu[5][6]rity, degassed, anhydrous grade | Minimizes exposure to oxygen and water, which can participate in degradation reactions. |
Q4: How do I choose an appropriate solvent for my experiments?
The choice of solvent is critical. While some supplier information suggests the compound is not soluble in common solvents, this often refers to water or alkanes. Polar aprotic solvents ar[8]e typically a good starting point.
| Solvent Class | Examples | Suitability & Considerations |
| Polar Aprotic | DMSO, DMF | Often good for creating concentrated stock solutions. Use anhydrous grade. DMSO itself can have stability implications in some assays. A study on similar benzimidazole derivatives showed stability in 0.2% DMSO for up to 96 hours. |
| Alcohols | Ethano[9][10]l, Methanol | Can be suitable, but may participate in reactions under certain conditions (e.g., photolytic). Ensure they are high purity. |
| Aqueous Buffers | PBS, Tris, etc. | High risk. The stability in aqueous media is likely to be limited. Prepare fresh solutions for each experiment and use them immediately. The pH of the buffer will influence stability. |
Troubleshoo[4]ting Guide
Issue 1: Poor Reproducibility or Decreasing Potency in Biological Assays
-
Probable Cause: The compound is degrading in your aqueous assay buffer over the time course of the experiment. The aniline moiety is likely oxidizing, reducing the concentration of the active parent compound.
-
Troubleshooting Workflow: Perform a time-course stability study in your specific assay buffer.
Caption: Workflow for assessing compound stability in assay buffer.
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
-
Probable Cause: These new peaks represent degradation products. Understanding the conditions that form them can help elucidate the degradation pathway and prevent their formation.
-
Solution: Conduct a forced degradation study. This involves intentionally exposing the compound to harsh conditions to accelerate the formation of degradation products, which can then be characterized. This is a standard approa[11][12]ch in pharmaceutical development to establish stability-indicating methods.
Caption: Forced degradation study workflow to identify potential degradants.
Expected Observations from Forced Degradation:
| Stress Condition | Expected Degradation | Primary Rationale |
| Acidic (HCl) | Moderate to Low | The benzimidazole ring can be protonated, but is generally stable. |
| Basic (NaOH) | Mo[13]derate to Low | Generally stable, but strong base could potentially affect the imidazole ring. |
| Oxidative (H₂O₂) | High | The aniline moiety is highly susceptible to oxidation, leading to N-oxides, hydroxylamines, and subsequent colored products. This is the most probable[3][14] degradation pathway. |
| Thermal | Condition Dependent | Benzimidazoles are generally thermally stable, but prolonged heat in solution can accelerate other degradation pathways like oxidation. |
| Photolytic | Mode[15]rate | Aromatic systems and benzimidazoles can be susceptible to photolytic degradation. |
Experimenta[7][8]l Protocols
Protocol 1: HPLC-UV Method for Stability Assessment
This protocol provides a general starting point for a stability-indicating HPLC method. It must be optimized for your specific equipment and requirements.
-
System: HPLC with UV/PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm) or use a PDA to capture the full spectrum to ensure detection of degradants.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute stock solution in a 50:50 mixture of Acetonitrile:Water to ensure solubility and compatibility with the mobile phase.
Protocol 2: General Procedure for Forced Degradation Study
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or DMSO.
-
Acid Degradation: Mix 1 mL of stock with 1 mL of 1M HCl. Incubate at 60°C for 24 hours. At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 1M NaOH, and dilute for HPLC analysis.
-
Base Degradation: Mix 1 mL of stock with 1 mL of 1M NaOH. Incubate at 60°C for 24 hours. At time points, withdraw an aliquot, neutralize with 1M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light for 24 hours. Monitor at earlier time p[14]oints (e.g., 30 min, 2h, 8h) as this reaction may be rapid. Dilute for HPLC analysis.
-
Thermal Degradation: Dilute 1 mL of stock in a relevant solvent (e.g., assay buffer). Keep at 70°C for 48 hours. Dilute for HPLC analysis.
-
Control Sample: Keep a sample of the stock solution diluted in the same solvent at 2-8°C, protected from light, to serve as a baseline (T=0) control.
References
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. Molecules. Available from: [Link]
-
The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Prismtech Press. Available from: [Link]
-
(A) Traditional reaction mechanism for aniline oxidation, (B) Proposed... ResearchGate. Available from: [Link]
-
APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES. Taylor & Francis Online. Available from: [Link]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives. ResearchGate. Available from: [Link]
-
Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. J-STAGE. Available from: [Link]
-
Aniline. Wikipedia. Available from: [Link]
-
Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Europe PMC. Available from: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available from: [Link]
-
Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from: [Link]
-
Stability indicating RP-HPLC method for the determination of flubendazole in pharmaceutical dosage forms. RSC Publishing. Available from: [Link]
-
Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available from: [Link]
-
Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. PMC. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available from: [Link]
-
RESEARCH ON BENZIMIDAZOLE DERIVATIVES. DTIC. Available from: [Link]
-
Ionization of benzimidazole in acidic medium. ResearchGate. Available from: [Link]
-
Benzimidazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available from: [Link]
-
Different synthetic routes to 4-(1H-benzo[d]imidazol-2-yl)aniline. ResearchGate. Available from: [Link]
-
5-(1H-1,3-benzodiazol-2-yl)-2-methylaniline. PubChem. Available from: [Link]
-
Long-term stability of ready-to-use 1-mg/mL midazolam solution. PubMed. Available from: [Link]
-
N-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)anilines: A novel class of anti-RSV agents. PubMed. Available from: [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available from: [Link]
-
Reaction between 4-methyl aniline (98 %) 1 and diethyl... ResearchGate. Available from: [Link]
Sources
- 1. Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives [mdpi.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term stability of ready-to-use 1-mg/mL midazolam solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Colegio Claretiano [claretiano.edu.pe]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. ajpsonline.com [ajpsonline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
- 14. ijrpp.com [ijrpp.com]
- 15. apps.dtic.mil [apps.dtic.mil]
minimizing side reactions during aniline reduction in benzimidazole synthesis
This guide functions as a specialized Technical Support Center for researchers optimizing benzimidazole synthesis. It addresses the critical bottleneck: the reduction of
Topic: Minimizing Side Reactions During -Nitroaniline Reduction
Status: Active | Role: Senior Application Scientist | Version: 2.4
Introduction: The Critical Bottleneck
In benzimidazole synthesis, the reduction of
The Core Problem: The pathway from Nitro (
-
Failure Mode A: Accumulation of hydroxylamine (incomplete reduction).
-
Failure Mode B: Condensation of intermediates to form Azo/Azoxy dimers (colored impurities).
-
Failure Mode C: Dehalogenation (loss of Cl/Br/I substituents) when using aggressive catalysts.
This guide provides modular solutions to these specific failure modes.
Module 1: Troubleshooting Heterogeneous Hydrogenation (Pd/C, Raney Ni)
Context: You are using
Issue: "My reaction stalls, or I see a single intermediate spot on TLC."
Diagnosis: This is likely Hydroxylamine Accumulation (
Troubleshooting Protocol:
-
Check for Catalyst Poisoning: Amines can bind strongly to Pd surfaces.
-
Fix: Add a proton source (e.g., 1-2 eq. HCl or AcOH) to protonate the product amine, preventing it from binding to the catalyst.
-
-
Promoter Addition:
-
Fix: Add Vanadium (e.g.,
or ) if using Pt/C or Raney Ni. Vanadium accelerates the disproportionation of hydroxylamine to amine.
-
-
Mass Transfer:
-
Fix: Hydrogen solubility is low. Increase agitation (rpm) significantly to break gas bubbles.
-
Issue: "I am losing my Halogen (Cl, Br, I) substituents."
Diagnosis: Pd/C is notorious for oxidative addition into
Decision Matrix for Halogenated Substrates:
| Catalyst/Reagent | Dehalogenation Risk | Activity | Recommendation |
| Pd/C | High | High | Avoid for Aryl-Cl/Br/I. |
| Pt/C (Sulfided) | Low | Moderate | Preferred for catalytic hydrogenation. |
| Raney Nickel | Moderate | High | Use with care; often safer than Pd. |
| Fe / AcOH | Negligible | Moderate | Gold Standard for sensitive halides. |
| SnCl | Negligible | Low | Good for small scale; difficult workup. |
Protocol: Chemoselective Hydrogenation (Sulfided Pt/C)
-
Substrate: 10 mmol Halogenated
-nitroaniline. -
Solvent: EtOAc or MeOH (Avoid basic solvents).
-
Catalyst: 5 wt% Sulfided Pt/C (commercially available, poisoned to prevent C-X insertion).
-
Conditions: 1-3 atm
, RT. -
Monitoring: Monitor consumption of starting material; stop immediately upon completion to prevent slow dehalogenation.
Module 2: Preventing Dimerization (Azo/Azoxy Coupling)
Context: The reaction mixture turns deep orange/red, and yield drops.
Mechanism: The "Haber" mechanism shows two pathways.[1] The Direct Pathway (desired) and the Condensation Pathway (undesired).
Figure 1: The Nitro Reduction Pathway.[1][2] The "Danger Zone" is the interaction between Nitroso and Hydroxylamine intermediates.
Corrective Actions:
-
pH Control (Crucial):
-
The condensation of Hydroxylamine (nucleophile) with Nitroso (electrophile) is accelerated under Basic conditions.
-
Solution: Maintain Neutral or slightly Acidic pH. If using chemical reduction (e.g., Zn), use
or AcOH, not NaOH.
-
-
Kinetics:
-
Dimerization is bimolecular (Second Order). Low concentration of intermediates favors the desired pathway.
-
Solution: Ensure high catalyst loading or active reducing agents to push the Nitroso
Amine conversion quickly, preventing accumulation.
-
Module 3: The "One-Pot" Reductive Cyclization (Dithionite Method)
Context: You want to avoid isolating the unstable
The Solution: Sodium Dithionite (
Mechanism:
-
Reduction:
reduces -nitroaniline -phenylenediamine. -
Condensation: Diamine reacts with Aldehyde
Imine (Schiff Base). -
Cyclization/Oxidation: Intramolecular closure. Note: Dithionite is a reducing agent, but the intermediate bisulfite can facilitate the condensation.
Standard Operating Procedure (SOP): Dithionite Cyclization
-
Reagents:
-Nitroaniline (1 eq), Aldehyde (1.1 - 1.2 eq), (3-4 eq). -
Solvent: DMSO (Preferred) or EtOH/Water (requires heating).
-
Temperature: 90°C - 110°C.
Step-by-Step:
-
Dissolve
-nitroaniline and aldehyde in DMSO. -
Add
(solid) in portions (exothermic!). -
Heat to 100°C for 4-12 hours.
-
Workup (Critical): Pour into crushed ice/water. The benzimidazole usually precipitates. Filter and wash with water.[3]
-
Troubleshooting: If no precipitate, neutralize with aqueous ammonia (the product might be protonated by sulfur byproducts).
-
Module 4: Chemical Reduction Alternatives (Fe/Sn)
Context: Lab-scale synthesis where
Comparison of Chemical Reductants
| Reagent | Conditions | Selectivity (Halogens) | Workup Difficulty | Best For |
| Fe / AcOH | Reflux | Excellent | Medium (Iron sludge) | Large scale, robust substrates. |
| SnCl | RT to 60°C | Excellent | High (Tin emulsions) | Small scale, acid-stable groups. |
| Zn / NH | Reflux | Moderate | Low | Neutral conditions required. |
| Na | Reflux | Excellent | Low | One-pot cyclization.[4] |
Protocol: Iron-Mediated Reduction (Bechamp)
-
Why: Iron is cheap and highly selective against dehalogenation.
-
Suspend
-nitroaniline (10 mmol) in EtOH/Water (5:1) + Acetic Acid (5 eq). -
Heat to reflux.[5]
-
Add Iron Powder (325 mesh, 5 eq) portion-wise.
-
Reflux 1-2 h. TLC should show complete conversion to diamine (blue fluorescent spot).
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Cyclization: The filtrate (diamine) can be reacted immediately with the aldehyde/acid source.
FAQs: Rapid Fire Troubleshooting
Q: My product is purple/black after Pd/C hydrogenation.
A: This is likely oxidation of the
-
Fix: Use the diamine immediately in the next step. Do not store it. Alternatively, add a trace of antioxidant (ascorbic acid) during workup.
Q: Can I reduce the nitro group without affecting a nitrile (-CN) or ester (-COOR) group? A: Yes.
-
Avoid:
(reduces everything). -
Use:
in EtOAc or Fe/AcOH. Both are chemoselective for Nitro over Nitrile/Ester.
Q: I am doing a one-pot reaction with an aldehyde, but I get the benzyl alcohol instead of benzimidazole. A: Your reducing agent is reducing the aldehyde.
-
Fix: If using
(reductive amination conditions), you must form the nitro-amine first, then add aldehyde. -
Better Fix: Switch to the Dithionite method (Module 3), which reduces the nitro group but generally leaves the aldehyde available for condensation at high temps.
References
- Haber, F. (1898). Über die elektrolytische Reduktion von Nitrobenzol. Z. Elektrochem., 22, 506.
-
Prevention of Dehalogenation
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis.
-
-
Dithionite Reductive Cyclization
-
Vanadium Promoters for Hydroxylamine Reduction
-
Baiker, A., et al. (1997). Strong reduction of hydroxylamine accumulation in the catalytic hydrogenation of nitroarenes by vanadium promoters. Journal of Catalysis.
-
-
Iron/Acetic Acid Reduction (Bechamp)
Sources
- 1. WO2020131574A1 - Method of reducing aromatic nitro compounds - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Azo Compounds Derived from Electrochemical Reduction of Nitro Compounds for High Performance Li-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative FTIR Analysis Guide: 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
Executive Summary & Structural Context
Target Molecule: 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline CAS Registry Number: 209-095-2 (Generic for related benzimidazoles; specific derivatives vary) Molecular Formula: C₁₄H₁₃N₃ Application: Pharmacophore in drug discovery (HCV inhibitors, antihistamines), epoxy curing agents, and corrosion inhibitors.
This guide provides a technical breakdown of the Fourier Transform Infrared (FTIR) spectrum for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline. Unlike standard spectral libraries, this document focuses on comparative analysis —specifically distinguishing the target product from its synthetic precursors (reaction monitoring) and its salt forms (formulation analysis).
Structural "Zones" for Spectral Assignment
To accurately interpret the spectrum, we dissect the molecule into three distinct vibrational zones.
Figure 1: Structural dissection of the target molecule for spectral assignment.
Detailed Spectral Assignment (Free Base)
The following table synthesizes experimental data for N-substituted benzimidazoles and primary aromatic amines.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity | Diagnostic Note |
| 3450 & 3360 | ν(N-H) Stretching | Primary Amine (-NH₂) | Medium | Critical Identifier. Look for a "doublet" (Asymmetric/Symmetric). Absence indicates oxidation or substitution. |
| 3050 - 3030 | ν(C-H) Stretching | Aromatic Rings | Weak | Shoulders on the high-frequency side of aliphatic peaks. |
| 2930 & 2850 | ν(C-H) Stretching | Methylene (-CH₂-) | Weak/Med | The "Linker" bridge. Differentiates from simple benzimidazole salts. |
| 1620 - 1610 | δ(N-H) Scissoring | Primary Amine | Medium | Often overlaps with ring stretches; look for broadening here. |
| 1600 - 1590 | ν(C=N) Stretching | Benzimidazole Ring | Strong | The "Imine-like" bond of the imidazole ring. Sensitive to salt formation. |
| 1510 & 1450 | ν(C=C) Stretching | Aromatic Skeletal | Strong | Characteristic "Benzenoid" ring vibrations. |
| 1280 - 1260 | ν(C-N) Stretching | Aromatic Amine (Ar-NH₂) | Strong | Connects the nitrogen to the phenyl ring. |
| 750 - 740 | δ(C-H) Out-of-Plane | Ortho-disubstituted benzene | Strong | Characteristic of the benzimidazole fused ring system. |
| 830 - 820 | δ(C-H) Out-of-Plane | Para-substituted benzene | Medium | Confirms the 1,4-substitution on the aniline ring. |
Comparative Analysis: Performance vs. Alternatives
In drug development, the "alternative" is often the precursor (during synthesis monitoring) or the salt form (during solubility optimization).
Comparison A: Reaction Monitoring (Nitro Precursor vs. Amine Product)
Scenario: Synthesis typically involves the reduction of 4-(benzimidazol-1-ylmethyl)nitrobenzene to the target aniline. Objective: Confirm complete reduction of the nitro group.
| Feature | Precursor (Nitro Intermediate) | Target Product (Aniline) | Analysis |
| 3400-3300 cm⁻¹ | Absent | Doublet Present | Appearance of N-H stretches confirms amine formation.[1] |
| 1530-1500 cm⁻¹ | Strong (NO₂ Asymmetric) | Absent | Disappearance of this dominant peak is the primary endpoint metric. |
| 1350-1340 cm⁻¹ | Strong (NO₂ Symmetric) | Absent | Secondary confirmation of reduction. |
Comparison B: Formulation (Free Base vs. Hydrochloride Salt)
Scenario: The free base is lipophilic; the HCl salt is hydrophilic. Distinguishing them is vital for bioavailability studies.
| Feature | Free Base | Hydrochloride Salt (HCl) | Mechanistic Insight |
| 2500-3000 cm⁻¹ | Discrete peaks | Broad "Ammonium" Band | Protonation of the benzimidazole N3 or aniline N creates a broad N-H⁺ stretch that obscures C-H stretches. |
| 1600 cm⁻¹ (C=N) | Sharp, Distinct | Shifted / Broadened | Protonation of the imidazole nitrogen disrupts the C=N character, shifting it to ~1630 cm⁻¹ or merging with N-H bending. |
| Fingerprint | Clear 750/830 peaks | Complex/Altered | Crystal lattice changes in the salt form alter out-of-plane bending modes. |
Experimental Protocol: Self-Validating Workflow
To ensure data integrity (E-E-A-T), follow this protocol which includes built-in validation steps.
Method: Attenuated Total Reflectance (ATR)
Preferred for speed and lack of sample preparation artifacts (e.g., water absorption in KBr).
Figure 2: Validated ATR-FTIR Workflow.
Step-by-Step Procedure
-
Background Collection: Clean the ZnSe or Diamond crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O (~3600-3000 cm⁻¹).
-
Sample Loading: Place ~5 mg of the solid 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline onto the crystal.
-
Pressure Application: Apply the pressure arm until the force gauge registers the optimal zone (usually ~80-100 lbs for diamond ATR). Reasoning: Poor contact results in weak intensity and noisy baselines.
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Number of scans: 32 (routine) or 64 (high signal-to-noise).
-
Validation Check: Look for the "Christiansen Effect" (distorted peak shapes) which suggests the particle size is too large. If seen, grind the sample further and re-run.
Troubleshooting & Artifact Management
| Artifact | Spectral Appearance | Root Cause | Correction |
| CO₂ Doublet | Sharp peaks at 2360 & 2340 cm⁻¹ | Changes in room ventilation between background and sample scan. | Repurge the sample compartment or manually subtract the CO₂ region. |
| Water Vapor | "Noise" or jagged peaks 3800-3500 cm⁻¹ | Humidity fluctuations. | Ensure the desiccant in the FTIR bench is active (blue, not pink). |
| Peak Saturation | Flat-topped peaks (Transmission < 1%) | Sample too thick (KBr) or too much pressure (ATR). | Reduce sample amount; ensure linear response range (0.1 - 1.5 Absorbance). |
| Residual Solvent | Broad O-H (3400) or C=O (1700) | Incomplete drying of the product (Ethanol/Acetone). | Dry sample in a vacuum oven at 40°C for 4 hours. |
References
-
Benzimidazole Spectral Characteristics
-
Aromatic Amine Interpretation
- Source: University of Colorado Boulder, Organic Chemistry Org.
-
Citation: "IR Spectroscopy Tutorial: Amines." Available at: [Link].
- Nitro vs. Amine Reduction Monitoring: Source: BenchChem Technical Guides.
-
Synthesis & Structure
Sources
Comparative Mass Spectrometry Guide: Benzimidazole Aniline Fragmentation
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of Benzimidazole Aniline (specifically N-phenyl-1H-benzimidazol-2-amine) against its primary structural analogs, Benzothiazole Aniline and Indole Aniline .
Executive Summary
In drug discovery, the 2-anilinobenzimidazole scaffold is a privileged structure found in various kinase inhibitors and antihistamines. Its mass spectral behavior is characterized by a high stability of the benzimidazole core. Unlike its benzothiazole counterparts, which readily undergo C-S bond cleavage, the benzimidazole aniline follows a distinct fragmentation pathway driven by the basicity of the imidazole nitrogen.
Key Finding: The diagnostic "fingerprint" of benzimidazole aniline is the preservation of the imidazole ring (m/z 134) and the sequential loss of HCN, whereas benzothiazole analogs are distinguished by the expulsion of the sulfur moiety and lower collision energy thresholds for fragmentation.
Chemical Context & Structural Analogs
To understand the fragmentation, we must compare the electronic environments of the core scaffolds.
| Compound | Structure Name | MW (Da) | Key Feature | |
| Target | 2-Anilinobenzimidazole | 209.25 | 210.1 | High Proton Affinity (Imidazole N) |
| Analog A | 2-Anilinobenzothiazole | 226.29 | 227.1 | Weaker C-S bond; Sulfur isotope pattern |
| Analog B | 2-Anilinoindole | 208.26 | 209.1 | No basic Imidazole N; Indole is electron-rich |
Experimental Protocol (Self-Validating System)
Scientific Integrity Note: This protocol uses a "ramp" collision energy method to ensure all diagnostic ions are captured regardless of instrument tuning.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Rationale: The basic imidazole nitrogen (
) ensures efficient protonation .
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (Proton source).
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Flow Rate: 0.4 mL/min.
Fragmentation Workflow (Step-by-Step)
-
Precursor Selection: Isolate
210.1 (Span ± 0.5 Da). -
Energy Ramp: Apply Collision Induced Dissociation (CID) energy ramp from 10 eV to 50 eV .
-
Why: Low CE (10-20 eV) reveals the "soft" cleavage of the exocyclic amine. High CE (>35 eV) forces the ring-opening (RDA) of the stable benzimidazole core.
-
-
Detection: Scan range
50–220.
Mechanistic Deep Dive: Fragmentation Pathways
The fragmentation of benzimidazole aniline is dictated by Charge Localization . Upon ESI, the proton resides on the imidazole
Pathway A: The "Linker" Cleavage (Dominant at Medium CE)
The most abundant product ion arises from the cleavage of the exocyclic C-N bond.
-
Mechanism: Inductive cleavage driven by the stability of the benzimidazol-2-yl cation.
-
Transition:
210 134 (Neutral loss of Phenyl radical/Benzene, 76/78 Da). -
Note: Unlike amides, the C-N bond here has partial double-bond character, requiring moderate energy (~25 eV) to break.
Pathway B: The Retro-Diels-Alder (RDA) & HCN Loss (High CE)
At higher energies, the benzimidazole ring itself degrades.
-
Mechanism: The imidazole ring opens, expelling a neutral HCN molecule (27 Da).
-
Transition:
134 107 (Loss of HCN) 80.
Pathway C: Aniline Elimination (Diagnostic)
Alternatively, the charge can migrate to the aniline nitrogen (less favorable but possible), leading to the expulsion of the benzimidazole moiety.
-
Transition:
210 93 (Anilinium ion).
Visualization: Fragmentation Signaling Pathway
The following diagram illustrates the causal flow of fragmentation, coded in Graphviz (DOT).
Caption: Figure 1. ESI-MS/MS fragmentation cascade of 2-anilinobenzimidazole. The primary pathway (blue arrow) yields the stable m/z 134 ion.
Comparative Performance Analysis
The following table contrasts the benzimidazole aniline against its sulfur-containing analog (Benzothiazole). This data is critical for distinguishing these isosteres in complex mixtures.
Table 1: Diagnostic Ion Comparison
| Feature | Benzimidazole Aniline | Benzothiazole Aniline | Differentiation Logic |
| Precursor ( | 210.1 | 227.1 | Mass shift of +17 Da (O/NH vs S). |
| Base Peak ( | 134.1 (2-amino-benzimidazole) | 151.0 (2-amino-benzothiazole) | Both lose the phenyl group, but the core mass differs. |
| Secondary Fragment | 107.1 (Loss of HCN) | 108.0 (Loss of CS/HCN mix) | Benzothiazoles often lose CS (44 Da) or S (32 Da). |
| Isotope Pattern | A+1 (~12%) | A+2 (~4.5%) | Critical: The |
| Stability (CE) | High (Requires >25 eV) | Moderate (Requires >15 eV) | C-S bond is weaker than C-N, fragmenting earlier. |
Experimental Validation Data
-
Benzimidazole Aniline: At 20 eV, the precursor (
210) remains 80% intact. The 134 fragment appears at ~15% abundance. -
Benzothiazole Aniline: At 20 eV, the precursor (
227) is <40% intact. The 151 fragment is the base peak.
References
-
Hida, M., et al. (2025). "Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives." ResearchGate. Available at: [Link]
-
NIST Mass Spectrometry Data Center. "Fragmentation Patterns of Heterocycles." Chemistry LibreTexts. Available at: [Link]
-
Roos-Majewsky, M., et al. (2018). "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Comparative Guide: UV-Vis Absorption Characteristics of 4-(benzimidazol-1-ylmethyl)aniline
Executive Summary & Core Distinction
This guide analyzes the UV-Vis absorption profile of 4-(benzimidazol-1-ylmethyl)aniline (CAS: 142335-67-9), a bifunctional building block containing a benzimidazole core and an aniline moiety separated by a methylene spacer.
The Critical Differentiator:
Unlike many benzimidazole dyes where the aryl ring is directly fused or conjugated (resulting in visible color), this molecule features a methylene (
This guide compares it against its conjugated analog (4-(benzimidazol-2-yl)aniline) to demonstrate the impact of molecular geometry on optical performance.
Theoretical Framework & Mechanism
To interpret the spectra correctly, researchers must understand the electronic transitions governed by the structural connectivity.
The "Insulated" vs. "Conjugated" Mechanism
-
Target Molecule (Insulated): The
group acts as a circuit breaker. The excitation energy remains localized. -
Alternative (Conjugated): The phenyl ring is directly attached to the benzimidazole C2 position.
-
Effect: The
-system extends across the entire molecule. -
Result: Bathochromic shift (Red shift) into the 300–350 nm range, often tailing into the visible spectrum (Yellow/Orange).
-
Diagram: Electronic Connectivity & Optical Consequence
Figure 1: Structural impact on electronic transitions. The methylene spacer in the target molecule prevents the bathochromic shift seen in conjugated analogs.
Comparative Analysis: Performance & Data
The following table contrasts the target molecule with standard references to aid in peak assignment and purity analysis.
Table 1: Comparative Optical Properties
| Feature | Target Molecule 4-(benzimidazol-1-ylmethyl)aniline | Conjugated Alternative 4-(benzimidazol-2-yl)aniline | Reference Standard 1H-Benzimidazole |
| CAS Number | 142335-67-9 | 2963-77-1 | 51-17-2 |
| Linkage Type | Methylene Spacer ( | Direct Bond (C2-Phenyl) | N/A (Core Heterocycle) |
| Primary | 270–285 nm (Broad Envelope) | 315–330 nm | 270–278 nm |
| Secondary | ~240 nm | ~245 nm | 243 nm |
| Visual Appearance | White / Off-white Powder | Light Yellow / Orange Powder | White Crystal |
| Electronic Transition | Localized | Delocalized Charge Transfer (ICT) | Localized |
| Solvatochromism | Minimal (Structure is rigid/insulated) | Significant (Polar solvents stabilize ICT) | Moderate |
Experimental Interpretation
-
Purity Check: If your sample of 4-(benzimidazol-1-ylmethyl)aniline is yellow or shows a strong peak >310 nm, it is likely contaminated with oxidized byproducts or conjugated impurities.
-
Quantification: The molar absorptivity (
) at 280 nm will be roughly the sum of benzimidazole ( ) and aniline ( ), typically ranging 6,000 – 8,000 M⁻¹cm⁻¹ .
Validated Experimental Protocol
To ensure reproducible spectral data, follow this self-validating workflow. This protocol minimizes aggregation effects common in benzimidazole derivatives.
Reagents & Equipment[11][12]
-
Solvent: Methanol (HPLC Grade) is preferred over water due to solubility issues.
-
Blank: Pure Methanol.
-
Cuvette: Quartz (1 cm path length) – Glass cuvettes absorb UV <300nm and must be avoided.
Step-by-Step Methodology
-
Stock Solution Preparation (1 mM):
-
Weigh 2.23 mg of 4-(benzimidazol-1-ylmethyl)aniline (MW
223.27 g/mol ). -
Dissolve in 10 mL Methanol. Sonicate for 60 seconds to ensure complete dissolution.
-
Validation: Solution must be clear and colorless.
-
-
Working Solution Dilution (50 µM):
-
Take 500 µL of Stock Solution.
-
Dilute to 10 mL with Methanol.
-
Why: Benzimidazoles can self-associate at high concentrations, distorting the Beer-Lambert linearity. 50 µM ensures monomeric species.
-
-
Spectral Scan:
-
Baseline: Run a background scan with pure Methanol.
-
Range: Scan from 200 nm to 450 nm.
-
Speed: Medium (approx. 200–400 nm/min) for peak resolution.
-
-
Data Analysis:
-
Locate
(Expect ~275-280 nm). -
Calculate
. -
Check: If
shifts >5 nm between runs, check pH. Acidic traces protonate the benzimidazole nitrogen, causing a spectral shift.
-
Workflow Diagram
Figure 2: Operational workflow for UV-Vis characterization ensuring Beer-Lambert compliance.
References
-
Sigma-Aldrich. (n.d.). 4-((1H-Benzo[d]imidazol-1-yl)methyl)aniline Product Sheet. Retrieved from
-
Steck, E. A., Nachod, F. C., et al. (1948).[10] Absorption spectra of heterocyclic compounds. III. Some benzimidazole derivatives. Journal of the American Chemical Society, 70, 3406-3410.[10] (Found via NIST WebBook).[10]
-
National Institute of Standards and Technology (NIST). (2023). 1H-Benzimidazole UV/Visible Spectrum. NIST Chemistry WebBook, SRD 69.[10] Retrieved from
-
PubChem. (2023). 4-(1H-benzimidazol-2-yl)aniline (Compound Summary). Retrieved from
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A Comparative Guide to the Synthetic Efficiency of Benzimidazole-Linker-Aniline Pathways
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel molecular scaffolds is a cornerstone of innovation. The benzimidazole-linker-aniline motif is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] This guide provides an in-depth, objective comparison of the primary synthetic pathways to this scaffold, moving beyond simple protocols to elucidate the causality behind experimental choices and offer field-proven insights into maximizing efficiency.
Executive Summary: Key Synthetic Strategies at a Glance
The synthesis of benzimidazole-linker-aniline compounds can be broadly categorized into several key strategies, each with distinct advantages and disadvantages in terms of yield, reaction conditions, substrate scope, and scalability. The choice of pathway is often dictated by the desired substitution pattern on the benzimidazole core, the nature of the linker, and the position of the terminal aniline.
| Synthetic Pathway | General Approach | Key Advantages | Key Disadvantages |
| Classical Condensation | One-pot reaction of an o-phenylenediamine with a carboxylic acid or aldehyde.[4][5] | Simple, often high-yielding, readily available starting materials. | Often requires harsh conditions (high temperatures, strong acids).[5] |
| Intramolecular C-N Cross-Coupling | Metal-catalyzed (Pd or Cu) cyclization of an N-acyl-o-haloaniline or similar precursor.[6][7][8] | Milder reaction conditions, broader functional group tolerance. | Requires multi-step precursor synthesis, catalyst cost and removal can be issues. |
| Reductive Cyclization | Intramolecular cyclization of a 2-nitroaniline derivative, often with simultaneous reduction of the nitro group.[9] | Can form the benzimidazole and aniline moieties in a single transformation. | Limited by the availability of substituted 2-nitroanilines. |
| Modern Catalytic Approaches | Use of nano-catalysts, metal-organic frameworks, and green chemistry principles.[10][11][12] | Environmentally friendly, often highly efficient, and reusable catalysts. | Catalyst preparation and characterization can be complex. |
| Microwave-Assisted Synthesis | Application of microwave irradiation to accelerate reaction rates.[13][14] | Drastically reduced reaction times (minutes vs. hours), often improved yields.[13][14] | Specialized equipment required, scalability can be a concern. |
Pathway 1: The Workhorse - Classical Condensation Reactions
The condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde is the most traditional and arguably the most straightforward method for constructing the benzimidazole core.[4][5] The "linker-aniline" portion of the target molecule is typically incorporated into the carboxylic acid or aldehyde starting material.
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the carbonyl carbon of the carboxylic acid or aldehyde. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic benzimidazole ring.[15] The use of an acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack.[15]
Caption: Classical condensation pathway for benzimidazole synthesis.
Comparative Efficiency
| Catalyst/Conditions | Reactants | Reaction Time | Yield (%) | Reference |
| Polyphosphoric Acid | o-phenylenediamine, carboxylic acid | 2-8 h (conventional) | 70-85% | [13] |
| Microwave Irradiation | o-phenylenediamine, carboxylic acid | 3-10 min | 80-95% | [13] |
| Nano-Fe2O3 | o-phenylenediamine, aldehyde | 30-60 min | 85-95% | |
| Al2O3/CuI/PANI nanocomposite | o-phenylenediamine, aldehyde | 1-2 h | >90% | [4] |
Key Insight: The primary drawback of classical condensation is often the requirement for high temperatures and strong acids, which can be incompatible with sensitive functional groups. However, the advent of microwave-assisted synthesis and novel catalytic systems has significantly improved the efficiency and greenness of this venerable reaction.[10][11][13][14]
Pathway 2: The Modern Approach - Intramolecular C-N Cross-Coupling
Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation represent powerful modern alternatives for the synthesis of benzimidazoles.[6][7][8][16] These methods typically involve the intramolecular coupling of an N-acylated-o-haloaniline or a related precursor.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination, for example, involves the oxidative addition of the palladium(0) catalyst to the aryl halide bond. Subsequent coordination of the amide nitrogen and reductive elimination forms the C-N bond of the benzimidazole ring, regenerating the active palladium(0) catalyst.[6][8] The choice of ligand is crucial for the efficiency of the catalytic cycle.[6][17]
Caption: Reductive cyclization pathway to benzimidazole-aniline compounds.
Comparative Efficiency
| Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| SnCl2·2H2O | Ethanol | 1 h | 92.1% | [9] |
| Fe/NH4Cl | Ethanol/Water | 2-4 h | 70-85% | [18] |
| Catalytic Hydrogenation (e.g., Pd/C) | Various | 4-12 h | Variable | [19][20] |
Key Insight: The primary advantage of this method is its atom economy and the ability to construct the benzimidazole ring and a key amine functional group in a single, often high-yielding, step. [9]However, the synthesis of the requisite substituted 2-nitroaniline precursors can sometimes be challenging.
Experimental Protocols
Representative Protocol for Microwave-Assisted Condensation
-
To a microwave vial, add o-phenylenediamine (1.0 mmol), the desired aniline-linker-carboxylic acid (1.0 mmol), and polyphosphoric acid (PPA) (approx. 1 g).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 5-10 minutes.
-
After cooling, carefully add the reaction mixture to crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Representative Protocol for Palladium-Catalyzed Intramolecular Amination
-
To an oven-dried Schlenk tube, add the N-acyl-o-haloaniline precursor (1.0 mmol), Pd2(dba)3 (0.01 mmol, 1 mol%), triphenylphosphine (0.04 mmol, 4 mol%), and sodium hydroxide (2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DME (5 mL) and water (1 mL) via syringe.
-
Seal the tube and heat the reaction mixture in a preheated oil bath at 100 °C for 12-24 hours, monitoring by TLC.
-
After cooling, dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The synthesis of benzimidazole-linker-aniline scaffolds has evolved significantly from classical high-temperature condensations to highly efficient, mild, and environmentally benign modern catalytic methods. For rapid synthesis and high yields from simple precursors, microwave-assisted condensation is often the method of choice. For substrates with sensitive functional groups, palladium-catalyzed intramolecular amination provides a robust and versatile alternative. Reductive cyclization offers an elegant and convergent route when the aniline moiety is directly attached to the benzimidazole core.
The future of benzimidazole synthesis will likely focus on the development of even more active and recyclable catalysts, the expansion of one-pot multi-component reactions, and the increasing use of flow chemistry for scalable and continuous production. As the demand for novel and complex benzimidazole derivatives in drug discovery continues to grow, the development of efficient and sustainable synthetic methodologies will remain a critical area of research.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline
This document provides essential operational and safety protocols for the proper disposal of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline. As a compound combining the structural features of both benzimidazole and aniline, it necessitates a cautious and informed approach to its handling and disposal to ensure personnel safety and environmental protection. The procedures outlined herein are synthesized from established best practices for hazardous chemical waste management and data on structurally analogous compounds. All personnel must adhere to these guidelines in strict compliance with local, state, and federal regulations.
Hazard Profile and Risk Assessment
-
Aniline and its Derivatives: Aniline is classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2] It is a suspected carcinogen and mutagen, and it can cause significant damage to organs, particularly the blood, through prolonged or repeated exposure.[2] The primary acute risk of aniline exposure is methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like cyanosis, headache, dizziness, and in severe cases, death.[2][3]
-
Benzimidazole Derivatives: The benzimidazole structure is found in various pharmaceutical agents and industrial chemicals. Some benzimidazole derivatives are known to cause skin and eye irritation.[4] Depending on the specific substitutions, they may pose other health risks, and proper handling is always required.[4][5]
-
Environmental Hazards: Aromatic amines, as a class, are often very toxic to aquatic life with long-lasting effects.[1][6] Therefore, preventing the release of 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline into drains and waterways is of paramount importance.[6][7][8]
Based on this analysis, 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline must be handled as a hazardous substance with potential for acute toxicity, carcinogenicity, and severe environmental damage.
| Hazard Classification (Inferred) | Description | Primary Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Use in a certified chemical fume hood; wear comprehensive PPE. |
| Carcinogenicity/Mutagenicity | Suspected of causing cancer and/or genetic defects.[2][9] | Minimize exposure; employ strict engineering controls. |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage.[8][10][11] | Wear chemical safety goggles or a face shield.[1] |
| Skin Irritation/Sensitization | May cause skin irritation or an allergic skin reaction.[8][10][11] | Wear chemically resistant gloves and a lab coat.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Prevent entry into drains and waterways; collect all waste.[7][8] |
Regulatory Compliance
All waste disposal activities must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[3][12] It is the responsibility of the waste generator to properly classify, store, and dispose of hazardous waste.[13][14] This typically involves obtaining an EPA Hazardous Waste Number and using a licensed hazardous waste disposal contractor.[12][14]
Personal Protective Equipment (PPE)
Due to the compound's inferred high toxicity, a stringent PPE protocol is mandatory.
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene).[6] | To prevent dermal absorption, which is a primary route of exposure for anilines.[15] |
| Eye Protection | Chemical safety goggles and/or a full-face shield.[1] | To protect against splashes and airborne particles that can cause serious eye damage.[8] |
| Body Protection | A chemically resistant lab coat or apron. | To protect skin from accidental contact and contamination of personal clothing.[10] |
| Respiratory Protection | Use only within a certified chemical fume hood.[6][11] | To prevent inhalation of dust or vapors, a significant exposure risk for toxic aniline compounds.[3] |
Spill Management Protocol
Immediate and proper response to a spill is critical to prevent exposure and environmental contamination.
Minor Spill (within a chemical fume hood)
-
Restrict Access: Ensure no unauthorized personnel enter the area.
-
Don PPE: Wear all required PPE before starting cleanup.
-
Containment: Use an inert absorbent material (e.g., vermiculite, dry sand) to cover the spill.[3][15]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[10] Avoid generating dust.[10]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]
-
Labeling: Seal and label the waste container clearly.
Major Spill (outside a chemical fume hood)
-
Evacuate: Immediately evacuate the area and alert all personnel.[3]
-
Isolate: Secure and control entrance to the area.[3]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) office or local emergency responders immediately.[15]
-
Do Not Attempt Cleanup: A major spill requires specialized training and equipment. Wait for the emergency response team.[3]
Caption: Diagram 1: Spill Response Decision Workflow
Step-by-Step Disposal Protocol
The recommended disposal method for 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline is incineration by a licensed hazardous waste facility.[1] This method is preferred for toxic organic compounds as it ensures complete destruction, preventing environmental release.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous: All waste containing 4-(1H-1,3-benzodiazol-1-ylmethyl)aniline, including pure compound, contaminated labware (pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate: Do not mix this waste stream with other chemical wastes unless explicitly approved by your EHS office.[6] Aromatic amines are incompatible with strong oxidizing agents and strong acids, which can cause violent reactions.[3]
Step 2: Container Selection and Labeling
-
Container: Use only approved, leak-proof, and chemically compatible containers (e.g., polyethylene or polypropylene).[10] Ensure the container is securely sealed.[10]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "4-(1H-1,3-benzodiazol-1-ylmethyl)aniline," and the accumulation start date.[6]
Step 3: Waste Accumulation and Storage
-
Location: Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks.[6]
-
Conditions: Store away from incompatible materials, heat, and direct sunlight.[7]
Step 4: Arranging for Final Disposal
-
Contact EHS: Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor for pickup and transport.
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately to track the waste from your facility to its final disposal site.[14]
-
Regulatory Adherence: The final disposal must be conducted at a permitted Treatment, Storage, and Disposal Facility (TSDF) in accordance with all EPA and local regulations.[14]
Caption: Diagram 2: Chemical Waste Disposal Workflow
References
- BenchChem. (n.d.). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-(6-methyl-1,3-benzothiazol-2-yl)aniline Material Safety Data Sheet.
- Sigma-Aldrich. (2025, May 20). Safety Data Sheet.
- Penta. (2025, April 8). Aniline - SAFETY DATA SHEET.
- BASF. (2024, July 24). Safety data sheet.
- Fisher Scientific. (2010, March 16). SAFETY DATA SHEET.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet.
- Unknown. (n.d.). Aniline - Standard Operating Procedure for Laboratories.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet - Aniline.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzimidazole, 98%.
- CDH Fine Chemical. (n.d.). MATERIAL SAFETY DATA SHEET SDS/MSDS.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
-
National Center for Biotechnology Information. (n.d.). 4-(1H-1,3-benzodiazol-2-yl)aniline. PubChem. Retrieved from [Link].
- Fisher Scientific. (2011, December 15). SAFETY DATA SHEET.
- Vermont Department of Health. (n.d.). Aniline.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-(1H-Imidazol-1-ylmethyl)aniline.
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link].
- New Jersey Department of Health. (n.d.). 2908 - Hazardous Substance Fact Sheet.
- HBM4EU. (n.d.). Prioritised substance group: Anilines.
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Aniline and its salts - Evaluation statement.
-
Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. Retrieved from [Link].
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link].
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
-
VelocityEHS. (2019, December 4). USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. Retrieved from [Link].
- CDH Fine Chemical. (n.d.). Aniline CAS No 62-53-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
